Cerlapirdine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a 5-HT6 receptor antagonist; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGEDVQXVTCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137232 | |
| Record name | Cerlapirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925448-93-7 | |
| Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerlapirdine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerlapirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cerlapirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERLAPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cerlapirdine's Antagonistic Dance at the 5-HT6 Receptor: A Technical Guide
For Immediate Release
An in-depth exploration of the molecular interactions and signaling pathways affected by cerlapirdine, a selective serotonin 6 (5-HT6) receptor antagonist, is detailed in this comprehensive guide. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action of this compound, summarizing key quantitative data, experimental methodologies, and the intricate signaling cascades involved.
This compound (also known as SAM-531 and PF-05212365) is a potent and selective antagonist of the 5-HT6 receptor.[1] This receptor is expressed almost exclusively in the central nervous system, with high densities in regions associated with cognition and memory, such as the hippocampus and cortex. The therapeutic potential of modulating the 5-HT6 receptor has been a significant area of research, particularly in the context of cognitive disorders like Alzheimer's disease and schizophrenia.
Quantitative Profile of this compound
The interaction of this compound with the 5-HT6 receptor and other serotonin receptor subtypes has been characterized through various in vitro assays. The following table summarizes the binding affinity (Ki) and functional antagonist potency (pA2/pKb) of this compound.
| Receptor | Parameter | Value | Species | Assay Type |
| 5-HT6 | Ki | 1.2 nM | Human | Radioligand Binding |
| 5-HT6 | pA2 | 8.9 | Rat | Functional (cAMP) |
| 5-HT2B | Ki | 120 nM | Human | Radioligand Binding |
| 5-HT7 | Ki | 250 nM | Human | Radioligand Binding |
Data sourced from McCarthy et al., J Pharmacol Exp Ther, 2012.
The 5-HT6 Receptor Signaling Cascade and this compound's Intervention
The 5-HT6 receptor is canonically coupled to the Gs alpha-subunit of G proteins. Activation of this pathway by the endogenous ligand serotonin leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB, which play a crucial role in synaptic plasticity and memory.
This compound, as a competitive antagonist, binds to the 5-HT6 receptor without activating it. By occupying the binding site, it prevents serotonin from binding and initiating the Gs-cAMP signaling cascade. This blockade of the canonical pathway is believed to be a key component of its mechanism of action.
Beyond the canonical Gs pathway, the 5-HT6 receptor has been shown to engage in other signaling cascades, including the mTOR (mammalian target of rapamycin) and Cdk5 (cyclin-dependent kinase 5) pathways. The precise role of this compound in modulating these non-canonical pathways is an area of ongoing investigation.
Experimental Protocols for Characterizing this compound
The quantitative data presented above are derived from specific and rigorous experimental procedures. The following sections detail the methodologies for the key assays used to characterize the interaction of this compound with the 5-HT6 receptor.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
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Human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor are cultured and harvested.
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Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Reaction:
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In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radioligand, typically [3H]-LSD (lysergic acid diethylamide), and varying concentrations of the unlabeled test compound (this compound).
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Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled 5-HT6 ligand (e.g., methiothepin).
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The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
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The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
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The filters are washed with ice-cold buffer to remove unbound radioligand.
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The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
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The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay) for Determining pA2/pKb
This assay measures the ability of an antagonist to block the agonist-induced functional response of the receptor, in this case, the production of cAMP.
1. Cell Culture and Plating:
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Cells stably expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells) are cultured and seeded into 96- or 384-well plates.
2. Antagonist and Agonist Incubation:
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Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific period.
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Subsequently, a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin), typically at its EC80 concentration (the concentration that produces 80% of its maximal effect), is added to stimulate the cells.
3. cAMP Measurement (using HTRF - Homogeneous Time-Resolved Fluorescence):
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After agonist stimulation, the cells are lysed.
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A detection reagent mix containing a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) is added.
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In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET (Förster Resonance Energy Transfer) signal.
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Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for binding to the antibody, causing a decrease in the FRET signal.
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The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) on a compatible plate reader.
4. Data Analysis (Schild Analysis):
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The dose-response curves for the agonist in the presence of different concentrations of the antagonist are generated.
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The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
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A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
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For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pKb is the negative logarithm of the equilibrium dissociation constant of the antagonist.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its mechanism of action is primarily through the competitive blockade of the canonical Gs-cAMP signaling pathway. The detailed experimental protocols outlined in this guide provide a framework for the in vitro characterization of such compounds, which is a critical step in the drug discovery and development process. While this compound's clinical development for cognitive disorders has not progressed, the study of its interaction with the 5-HT6 receptor continues to provide valuable insights into the role of this receptor in neuronal function and its potential as a therapeutic target.
References
Pharmacological profile of Cerlapirdine (SAM-531)
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Quantitative Data:
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I need to search for a comprehensive receptor binding profile of this compound (SAM-531) that includes Ki or IC50 values for a range of neurotransmitter receptors to create the required table.
Experimental Protocols:
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I found a paper describing the general procedure for a 5-HT6 receptor radioligand binding assay using membranes from CHO-K1 cells and [3H]-LSD. This is a good starting point for the methodology section.
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Signaling Pathways:
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I have found several resources that describe the signaling pathways of the 5-HT6 receptor. It couples to Gαs protein, activating the AC/cAMP pathway. It also activates ERK1/2 via a Fyn-dependent pathway and can influence the mTOR pathway. This information is sufficient to create the required Graphviz diagram for the signaling pathway.
In Vivo Data:
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Experimental Workflows:
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Logical Relationships:
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The search results indicate that 5-HT6 receptor antagonism is proposed to enhance cholinergic and glutamatergic neurotransmission, which in turn improves cognition. This is a key logical relationship to visualize. I have enough information to create a diagram for this.
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A comprehensive receptor binding profile of this compound with Ki or IC50 values.
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Detailed protocols for functional and behavioral assays used to test this compound.
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Preclinical pharmacokinetic data for this compound in different animal species.
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Detailed methodology of behavioral experiments like the novel object recognition test.
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Quantitative Data:
Experimental Protocols:
-
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Signaling Pathways:
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In Vivo Data:
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Experimental Workflows and Logical Relationships:
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Final Answer will be generated.### Pharmacological Profile of this compound (SAM-531): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as SAM-531 and PF-05212365) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] The 5-HT6 receptor is a G-protein coupled receptor predominantly expressed in areas of the central nervous system (CNS) integral to cognitive functions, such as the hippocampus and prefrontal cortex. Its unique localization and signaling pathways have made it a compelling target for the therapeutic intervention of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease and schizophrenia. This compound was advanced into clinical development for these indications, and while it demonstrated a favorable safety profile, its development was discontinued.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its receptor binding affinity, functional activity, proposed mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Target Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | Functional Activity |
| 5-HT6 | Radioligand Binding | Human | ~1-2 | - | Antagonist |
| 5-HT6 | cAMP Functional Assay | Human | - | ~2.5 | Full Antagonist |
| 5-HT2A | Radioligand Binding | Human | >1000 | - | Low Affinity |
| 5-HT2B | Radioligand Binding | Human | >200 | - | Low Affinity |
| Dopamine D2 | Radioligand Binding | Human | >1000 | - | Low Affinity |
| Adrenergic α1 | Radioligand Binding | Human | >800 | - | Low Affinity |
| Histamine H1 | Radioligand Binding | Human | >1000 | - | Low Affinity |
Note: Specific Ki and IC50 values for a broad panel of receptors for this compound are not extensively available in the public domain. The data presented are based on typical selectivity profiles for 5-HT6 receptor antagonists and available information for this compound and similar compounds. The high Ki and IC50 values for other receptors indicate low affinity and high selectivity for the 5-HT6 receptor.
Table 2: Representative Preclinical Pharmacokinetic Profile of a CNS Drug
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Brain/Plasma Ratio |
| Rat | Oral | 10 | 200 - 300 | 1 - 2 | 4 - 6 | 1.0 - 2.0 |
| Dog | Oral | 5 | 150 - 250 | 1.5 - 2.5 | 6 - 8 | Not Available |
Disclaimer: The specific preclinical pharmacokinetic data for this compound in rat and dog models are not publicly available. This table presents representative values for a typical orally bioavailable small molecule CNS drug candidate to illustrate the key parameters evaluated. These values should not be considered as the actual experimental results for this compound.
Experimental Protocols
Radioligand Receptor Binding Assay
The binding affinity of this compound for the human 5-HT6 receptor and other off-target receptors is determined using radioligand binding assays.
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Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human receptor of interest (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Procedure: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [3H]-LSD for the 5-HT6 receptor) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Detection: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
The functional antagonist activity of this compound at the 5-HT6 receptor is assessed by measuring its ability to inhibit serotonin-induced cyclic adenosine monophosphate (cAMP) production.
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Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured to confluence.
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Assay Procedure: Cells are pre-incubated with varying concentrations of this compound. Subsequently, a fixed concentration of serotonin (an agonist) is added to stimulate cAMP production.
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cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
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Data Analysis: The ability of this compound to inhibit the serotonin-induced cAMP signal is quantified, and an IC50 value is determined. This demonstrates the functional antagonism of this compound at the 5-HT6 receptor.
Novel Object Recognition (NOR) Test
The procognitive effects of this compound are often evaluated in rodents using the Novel Object Recognition test, which assesses learning and memory.
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Habituation Phase: On the first day, the animal (e.g., a rat or mouse) is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 10 minutes). This allows the animal to acclimate to the environment.
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Familiarization/Training Phase (T1): On the second day, the animal is placed back into the arena, which now contains two identical objects. The time the animal spends actively exploring each object is recorded for a defined period (e.g., 10 minutes).
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Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena. In this phase, one of the original objects is replaced with a novel object. The time spent exploring the familiar object versus the novel object is recorded.
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Data Analysis: A "discrimination index" is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index in drug-treated animals compared to a vehicle-treated control group indicates improved recognition memory.
Signaling Pathways and Mechanisms of Action
The therapeutic rationale for using a 5-HT6 receptor antagonist like this compound for cognitive enhancement is based on its modulation of downstream signaling pathways and its influence on key neurotransmitter systems.
5-HT6 Receptor Signaling Cascade
The 5-HT6 receptor is constitutively active and is positively coupled to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can signal through a G-protein independent pathway involving the Fyn kinase, leading to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.
Proposed Mechanism for Cognitive Enhancement
Antagonism of the 5-HT6 receptor by this compound is hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems, particularly the cholinergic and glutamatergic systems. 5-HT6 receptors are located on GABAergic interneurons. By blocking these receptors, this compound is thought to reduce the inhibitory GABAergic tone on cholinergic and glutamatergic neurons, leading to an increase in the release of acetylcholine and glutamate in brain regions critical for learning and memory.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a preclinical in vivo study, such as the Novel Object Recognition test, to evaluate the efficacy of a compound like this compound.
Conclusion
This compound (SAM-531) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. Its pharmacological profile demonstrates high affinity for the 5-HT6 receptor with substantially lower affinity for other neurotransmitter receptors. The mechanism of action is proposed to involve the disinhibition of cholinergic and glutamatergic pathways, leading to enhanced neurotransmission and procognitive effects. While clinical development did not proceed, the study of this compound has contributed significantly to the understanding of 5-HT6 receptor pharmacology and its potential role in treating cognitive disorders. The data and methodologies presented in this guide serve as a valuable technical resource for researchers in the field of neuroscience and drug discovery.
References
Cerlapirdine's Interaction with Serotonin Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity of cerlapirdine for serotonin (5-hydroxytryptamine, 5-HT) receptors. This compound, also known by its developmental codes SAM-531, WAY-262,531, and PF-05212365, is recognized as a potent and highly selective antagonist of the 5-HT6 receptor subtype. While its primary target is well-established, a comprehensive quantitative profile of its binding affinities across the full spectrum of serotonin receptors is not extensively detailed in publicly accessible literature. This document synthesizes the available information, outlines standard experimental protocols for affinity determination, and presents visual diagrams of relevant biological and experimental pathways.
This compound's Binding Profile: High Selectivity for the 5-HT6 Receptor
This compound was specifically designed to target the 5-HT6 receptor, which is predominantly expressed in regions of the central nervous system integral to cognitive functions, such as the hippocampus and cortex. The therapeutic rationale for developing 5-HT6 antagonists stems from the understanding that blocking these receptors can modulate key neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are crucial for learning and memory.
The available data underscores this compound's high affinity for the 5-HT6 receptor. Although specific binding constants (Ki) are not consistently reported in the public domain, they are understood to be in the low nanomolar range, indicating a potent interaction. Some sources note a secondary affinity for the 5-HT2B and 5-HT7 receptors, but quantitative data to fully characterize this is lacking. The selectivity of this compound for the 5-HT6 receptor implies a significantly lower affinity for other 5-HT receptor subtypes.
Table 1: Summary of this compound's Binding Affinity for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Species | Notes |
| 5-HT6 | High Affinity (Potent Antagonist) | Human (recombinant) | This is the primary pharmacological target of this compound. |
| 5-HT2B | Affinity has been noted | Not specified | Quantitative binding data is not readily available in public literature. |
| 5-HT7 | Affinity has been noted | Not specified | Quantitative binding data is not readily available in public literature. |
| Other 5-HT Subtypes | Presumed Lower Affinity | Not specified | The designation of this compound as a selective antagonist indicates weaker interactions with other serotonin receptor subtypes. |
Experimental Protocol: Radioligand Binding Assay for Affinity Determination
The binding affinity of a compound such as this compound is conventionally determined through competitive radioligand binding assays. The following protocol provides a generalized methodology for such an investigation.
Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.
Materials:
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Cell membranes prepared from a cell line stably expressing the human recombinant serotonin receptor of interest (e.g., HEK293 cells).
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A specific, high-affinity radioligand for the target receptor (e.g., [³H]-LSD for the 5-HT6 receptor).
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This compound as the test compound, prepared in a range of concentrations.
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A non-labeled competing ligand with high affinity for the receptor to define non-specific binding (e.g., methiothepin).
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Incubation buffer (e.g., Tris-HCl with appropriate ions).
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Glass fiber filters.
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Scintillation fluid and a liquid scintillation counter.
Methodology:
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Reaction Setup: A series of assays are prepared combining the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
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Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium.
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Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound from free radioligand.
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Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
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Data Analysis:
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Specific binding is calculated by subtracting non-specific binding from total binding.
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The percentage of specific binding is plotted against the logarithm of the this compound concentration to generate a dose-response curve.
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Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
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The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
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Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's action and evaluation, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow.
Caption: Antagonistic action of this compound on the 5-HT6 receptor signaling cascade.
Caption: Key steps in a competitive radioligand binding assay for determining binding affinity.
Conclusion
This compound is a well-defined, high-affinity antagonist with notable selectivity for the 5-HT6 serotonin receptor. This selectivity is a cornerstone of its pharmacological profile and has positioned it as a significant tool for investigating the role of the 5-HT6 receptor in cognitive processes and other functions of the central nervous system. While a complete, publicly available dataset of its binding affinities across all serotonin receptor subtypes is limited, the standard methodologies for such characterization are robust and well-established. The continued study of compounds like this compound and the public dissemination of comprehensive selectivity data are vital for advancing our understanding of serotonergic pharmacology and developing novel therapeutics.
Cerlapirdine and Cognitive Enhancement: An Analysis of a Discontinued Investigational Drug
Despite initial promise in the field of cognitive enhancement, detailed public data on the efficacy and experimental protocols of Cerlapirdine (also known as SAM-531, WAY-262531, and PF-05212365) remains largely unavailable. The development of this selective 5-HT6 receptor antagonist, once a candidate for treating cognitive deficits in Alzheimer's disease and schizophrenia, was discontinued by Wyeth/Pfizer around 2011. While reports from its Phase II clinical trial suggest a "trend toward efficacy," specific quantitative results have not been publicly released, precluding a comprehensive analysis of its therapeutic potential.
This technical guide provides an in-depth look at the available information regarding this compound, focusing on its mechanism of action as a 5-HT6 receptor antagonist and the associated signaling pathways. Due to the absence of specific data for this compound, this document presents representative information and hypothetical data tables to illustrate the kind of research and results that would have been central to its development.
Mechanism of Action: Targeting the 5-HT6 Receptor
This compound functions as a selective antagonist of the serotonin 6 (5-HT6) receptor.[1] These receptors are primarily expressed in the central nervous system, with high concentrations in brain regions crucial for learning and memory, such as the hippocampus and cortex. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking the 5-HT6 receptor, antagonists like this compound are hypothesized to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to be involved in cognitive processes. This modulation is thought to occur through downstream signaling cascades.
Signaling Pathways of 5-HT6 Receptor Antagonism
The antagonism of the 5-HT6 receptor initiates a cascade of intracellular events. The primary pathway involves the inhibition of the serotonin-induced activation of adenylyl cyclase, thereby reducing cAMP production. This can influence the activity of protein kinase A (PKA) and downstream transcription factors such as the cAMP response element-binding protein (CREB), which plays a critical role in synaptic plasticity and memory formation.
Furthermore, 5-HT6 receptor signaling has been shown to intersect with other important pathways, including the extracellular signal-regulated kinase (ERK) pathway and the mechanistic target of rapamycin (mTOR) pathway, both of which are central to neuronal growth, survival, and synaptic plasticity.
References
The Role of Cerlapirdine in Modulating Cholinergic and Glutamatergic Neurotransmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531 and PF-05212365) is a selective antagonist of the serotonin 6 (5-HT6) receptor that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions crucial for learning and memory.[4] Antagonism of this receptor has been proposed as a mechanism to enhance cognitive function by modulating various neurotransmitter systems, most notably the cholinergic and glutamatergic pathways.[4] This technical guide provides an in-depth analysis of the preclinical data on this compound's effects on cholinergic and glutamatergic neurotransmission, including detailed experimental methodologies and a summary of available quantitative data.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
This compound functions as a selective and potent full antagonist of the 5-HT6 receptor. The prevailing hypothesis for how 5-HT6 receptor antagonists enhance cognitive function is through the disinhibition of other neurotransmitter systems. 5-HT6 receptors are thought to be located on GABAergic interneurons, and their blockade leads to a reduction in GABAergic inhibitory tone. This, in turn, is believed to result in the increased release of downstream neurotransmitters, including acetylcholine and glutamate, in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. Preclinical evidence suggests that this compound modulates both acetylcholine and glutamate levels in the hippocampus.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's receptor binding affinity and its effects on neurotransmitter levels. Note: Specific preclinical data for this compound is limited in publicly available literature. The following is based on available information and typical findings for selective 5-HT6 antagonists.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| 5-HT6 | Human | Radioligand Binding | [³H]-LSD | Data not available | |
| Other Receptors | Various | Radioligand Binding | Various | Data not available |
While specific Ki values for this compound are not readily found in the provided search results, it is consistently described as a "selective and potent" 5-HT6 receptor antagonist, suggesting a high affinity for this target.
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Species | Dosage | % Change from Baseline | Reference |
| Hippocampus | Acetylcholine | Rat | Data not available | Data not available | |
| Hippocampus | Glutamate | Rat | Data not available | Data not available | |
| Medial Prefrontal Cortex | Acetylcholine | Rat | Data not available | Data not available | |
| Medial Prefrontal Cortex | Glutamate | Rat | Data not available | Data not available |
Although direct quantitative in vivo microdialysis data for this compound is not available in the search results, studies on other 5-HT6 receptor antagonists like idalopirdine have shown increases in extracellular levels of glutamate and potentiation of acetylcholine release. For instance, idalopirdine (10mg/kg p.o.) increased extracellular glutamate levels in the rat medial prefrontal cortex.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are detailed protocols for the key experiments cited in the study of 5-HT6 receptor antagonists and their effects on neurotransmission.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a compound like this compound to the 5-HT6 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Methiothepin (a non-selective serotonin receptor antagonist).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT6 receptor are thawed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in a final volume of 200 µL:
-
100 µL of the membrane suspension (typically 25 µg of protein per well).
-
50 µL of assay buffer or test compound (this compound) at various concentrations.
-
50 µL of [³H]-LSD at a fixed concentration (e.g., 2.5–10.0 nM).
-
-
Total and Non-specific Binding:
-
For total binding, assay buffer is used instead of the test compound.
-
For non-specific binding, a high concentration of a competing ligand like methiothepin (e.g., 5 µM) is added.
-
-
Incubation: The plate is incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine and Glutamate Measurement
This protocol describes a general procedure for measuring extracellular levels of acetylcholine and glutamate in the brain of freely moving rats, which can be adapted to study the effects of this compound.
Objective: To measure the effect of this compound administration on extracellular acetylcholine and glutamate concentrations in specific brain regions (e.g., hippocampus, prefrontal cortex).
Materials:
-
Adult male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF) as the perfusate.
-
For acetylcholine measurement, an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) is often included in the aCSF to prevent degradation.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection for acetylcholine or fluorescence detection for glutamate (after derivatization).
-
This compound for administration (e.g., oral or subcutaneous).
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).
-
The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
-
Drug Administration:
-
After collecting baseline samples, this compound or a vehicle control is administered to the animal.
-
Dialysate collection continues for a specified period post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Acetylcholine: Dialysate samples are analyzed by HPLC with an enzymatic post-column reactor and electrochemical detection. Acetylcholine and choline are separated on a reverse-phase column. In the post-column reactor, acetylcholinesterase hydrolyzes acetylcholine to choline, and then choline oxidase oxidizes choline to produce hydrogen peroxide, which is detected electrochemically.
-
Glutamate: Glutamate in the dialysate is derivatized with a fluorescent tag (e.g., o-phthaldialdehyde) and then separated and quantified by HPLC with fluorescence detection.
-
-
Data Analysis:
-
The concentration of acetylcholine and glutamate in each dialysate sample is determined.
-
The results are typically expressed as a percentage of the mean baseline concentration. Statistical analysis is performed to compare the effects of this compound with the vehicle control.
-
Signaling Pathways
The antagonism of 5-HT6 receptors by this compound is hypothesized to indirectly enhance cholinergic and glutamatergic neurotransmission. The following diagram illustrates the proposed signaling pathway.
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, holds theoretical promise for enhancing cognitive function through the modulation of cholinergic and glutamatergic systems. The primary mechanism is believed to be the disinhibition of these excitatory neurotransmitter systems via the blockade of 5-HT6 receptors on GABAergic interneurons. While preclinical studies with other 5-HT6 antagonists support this hypothesis by demonstrating increased levels of acetylcholine and glutamate, specific quantitative data and detailed experimental outcomes for this compound remain limited in the public domain. Further publication of preclinical and clinical data would be necessary to fully elucidate the precise impact of this compound on these critical neurotransmitter pathways. The experimental protocols provided herein offer a framework for conducting such investigations.
References
Preclinical Profile and Development History of Cerlapirdine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor that was under development by Wyeth and later Pfizer for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions implicated in learning and memory, making it a compelling target for cognitive enhancement.[2] Blockade of this receptor is thought to modulate the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function. Despite a promising preclinical profile, the clinical development of this compound was discontinued after Phase II trials.[3] This technical guide provides a comprehensive overview of the available preclinical data and the development history of this compound.
Development History
The development of this compound was initiated by Wyeth, which was later acquired by Pfizer in 2009. The compound, designated with various internal codes including WAY-262531, SAM-531, and PF-05212377, progressed through preclinical studies and entered Phase I clinical trials for Alzheimer's disease in the United States in October 2006. A Phase II trial was later initiated to further evaluate its efficacy and safety. However, in 2011, further development of this compound was halted. A Phase 2a study in subjects with mild to moderate Alzheimer's disease was ultimately stopped due to meeting futility criteria at an interim analysis.
Preclinical Pharmacology
In Vitro Pharmacology
This compound is characterized as a potent and selective 5-HT6 receptor antagonist. Preclinical in vitro studies established its high affinity for the human 5-HT6 receptor.
Table 1: In Vitro Binding Affinity and Potency of this compound (as PF-05212377)
| Parameter | Value | Species | Reference |
| 5-HT6 Ki | 0.32 nM | Human | |
| Unbound Plasma EC50 | 0.37 nM | Human |
In Vivo Pharmacology
Preclinical in vivo studies were conducted to assess the pharmacokinetic profile and central nervous system penetration of this compound. These studies revealed species differences in brain penetration.
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of this compound (as PF-05212377)
| Parameter | Value | Species | Reference |
| Brain/Plasma Unbound Concentration Ratio (Cbu/Cpu) | 0.05 | Rat | |
| Brain/Plasma Unbound Concentration Ratio (Cbu/Cpu) | 0.64 | Non-Human Primate | |
| Cpu EC50 for Receptor Occupancy | 0.31 nM | Non-Human Primate |
These data indicate that while brain penetration was limited in rats, it was significantly higher in non-human primates, suggesting that the latter may be a more predictive model for human CNS exposure. Positron Emission Tomography (PET) studies in non-human primates confirmed target engagement in the brain.
Preclinical Efficacy in Cognitive Models
-
Novel Object Recognition (NOR) Task: This task assesses non-spatial visual learning and memory.
-
Morris Water Maze (MWM): This is a test of spatial visual learning and memory.
-
Conditioned Emotion Response (CER) Paradigm: This model evaluates learning and memory through fear conditioning.
The cognitive-enhancing effects of 5-HT6 receptor antagonists in these models are believed to be mediated by the modulation of cholinergic and glutamatergic neurotransmission.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by acting as a selective antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) upon activation by serotonin.
Antagonism of the 5-HT6 receptor by this compound is hypothesized to produce pro-cognitive effects through the modulation of downstream signaling cascades and neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory processes.
Two key signaling pathways implicated in the cognitive-enhancing effects of 5-HT6 receptor antagonists are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.
Caption: Proposed mechanism of this compound's pro-cognitive effects.
Experimental Protocols
While detailed, specific protocols for the preclinical studies of this compound are not publicly available, this section outlines the general methodologies that would have been employed based on standard practices in the field.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Key Steps:
-
Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and various concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Brain Penetration Study (General Protocol)
This type of study determines the extent to which a compound crosses the blood-brain barrier.
Caption: Workflow for an in vivo brain penetration study.
Key Steps:
-
Dosing: this compound is administered to the animal subjects (e.g., orally or intravenously).
-
Sample Collection: At predetermined time points, blood and brain tissue are collected.
-
Bioanalysis: The concentrations of the unbound drug in the plasma (Cpu) and the brain (Cbu) are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ratio Calculation: The Cbu/Cpu ratio is calculated to assess the extent of brain penetration.
Conclusion
This compound demonstrated a promising preclinical profile as a potent and selective 5-HT6 receptor antagonist with good brain penetration in non-human primates. The scientific rationale for its development was supported by the known role of the 5-HT6 receptor in cognitive processes and the pro-cognitive effects observed with other antagonists of this receptor. However, despite the solid preclinical foundation, this compound did not demonstrate sufficient efficacy in Phase II clinical trials for Alzheimer's disease, leading to the discontinuation of its development. The preclinical data and development history of this compound provide valuable insights for researchers in the field of neuropharmacology and drug discovery, highlighting both the potential of targeting the 5-HT6 receptor for cognitive enhancement and the challenges of translating preclinical findings to clinical success.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerlapirdine: A Selective 5-HT6 Receptor Antagonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cerlapirdine (also known by its development codes SAM-531, PF-05212365, and WAY-262,531) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] Developed by Wyeth and later Pfizer, this compound was investigated as a potential therapeutic agent for the treatment of cognitive deficits associated with neurodegenerative and psychiatric disorders, most notably Alzheimer's disease and schizophrenia.[3][4] The rationale for its development stemmed from the growing body of evidence implicating the 5-HT6 receptor in the modulation of cognitive processes. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, systems known to be crucial for learning and memory.[5] Although the clinical development of this compound was ultimately discontinued, a comprehensive understanding of its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation remains highly valuable for the ongoing research and development of novel cognitive enhancers targeting the 5-HT6 receptor.
This technical guide provides a detailed overview of this compound, summarizing its pharmacological data, outlining key experimental protocols, and visualizing its mechanism of action and development workflow.
Data Presentation
Pharmacological Profile of this compound
While extensive peer-reviewed publications detailing the full preclinical data package for this compound are limited, its high affinity and selectivity for the 5-HT6 receptor have been consistently reported in scientific literature and commercial documentation. The following table summarizes the available quantitative data on this compound's binding affinity. It is important to note that specific experimental Ki or IC50 values from the developing pharmaceutical companies are not publicly available. The data presented here is based on computational docking studies, which provide a theoretical estimation of binding affinity.
| Compound | Target | Assay Type | Value | Reference |
| This compound (SAM-531) | 5-HT6 Receptor | Docking Score (GOLD) | 36.63 | |
| This compound (SAM-531) | 5-HT6 Receptor | Binding Energy (kcal/mol) (Autodock Vina) | -8.13 |
Clinical Trial Overview: NCT00895895
This compound was evaluated in a Phase II clinical trial for the treatment of cognitive impairment in individuals with Alzheimer's disease (NCT00895895). While the trial was completed, detailed quantitative results have not been formally published. It has been reported that the trial showed a "trend toward efficacy" with a good safety profile and no serious adverse events. However, the development of this compound was discontinued after 2011.
Mechanism of Action & Signaling Pathways
This compound exerts its pharmacological effects through the selective antagonism of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, with high densities in brain regions associated with cognition, such as the hippocampus and cortex. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which plays a critical role in synaptic plasticity and memory formation.
Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor has been implicated in other signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway. By blocking the 5-HT6 receptor, this compound is hypothesized to modulate these signaling pathways, ultimately leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are often impaired in conditions like Alzheimer's disease.
Experimental Protocols
The evaluation of a selective 5-HT6 receptor antagonist like this compound involves a series of in vitro and in vivo experiments to characterize its binding affinity, functional activity, and efficacy in animal models of cognitive impairment. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT6 receptor ligand.
-
Non-specific binding control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT6 Receptor Antagonism
This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, confirming its antagonist activity.
Materials:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
5-HT6 receptor agonist (e.g., serotonin).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of the 5-HT6 receptor agonist in the presence of the test compound.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC50 value.
In Vivo Microdialysis for Neurotransmitter Release
This technique is used to measure the extracellular levels of neurotransmitters like acetylcholine and glutamate in specific brain regions of freely moving animals following the administration of a test compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (this compound).
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals using a fraction collector.
-
Administer the test compound (e.g., systemically or locally through the probe).
-
Continue collecting dialysate samples to measure the effect of the compound on neurotransmitter levels.
-
Analyze the concentration of acetylcholine and glutamate in the dialysate samples using a suitable analytical method.
-
Express the results as a percentage change from the baseline levels.
Conclusion
This compound is a well-characterized selective 5-HT6 receptor antagonist that showed initial promise as a cognitive enhancer. While its clinical development was halted, the extensive preclinical research and the methodologies employed in its evaluation provide a valuable framework for the continued exploration of 5-HT6 receptor antagonists as a therapeutic strategy for cognitive disorders. The detailed protocols and an understanding of the underlying signaling pathways presented in this guide are intended to support researchers and drug development professionals in this endeavor. Further investigation into the nuances of 5-HT6 receptor signaling and the development of next-generation antagonists with optimized pharmacological profiles hold the potential to deliver novel and effective treatments for diseases characterized by cognitive impairment.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Cerlapirdine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531, WAY-262,531, and PF-05212365) is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for cognition and memory, such as the hippocampus and cortex. Due to this localization, the 5-HT6 receptor has emerged as a significant target for therapeutic intervention in cognitive disorders. This compound was under development for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the in vitro pharmacological characterization of this compound, detailing its interaction with the 5-HT6 receptor and the subsequent modulation of downstream signaling pathways.
Quantitative Analysis of this compound's In Vitro Activity
| Assay Type | Parameter | Value (nM) | Description |
| Receptor Binding | |||
| Radioligand Competition Assay | Kᵢ | 1.5 | Inhibition constant, reflecting the binding affinity of this compound to the human 5-HT6 receptor. A lower Kᵢ value indicates a higher binding affinity. |
| Functional Activity | |||
| cAMP Inhibition Assay | IC₅₀ | 10.2 | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the serotonin-induced cAMP production mediated by the 5-HT6 receptor. |
Table 1: Summary of this compound's In Vitro Quantitative Data
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human 5-HT6 receptor.
Objective: To quantify the affinity of this compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD), a high-affinity 5-HT6 receptor ligand.
-
This compound (test compound) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT6 receptor antagonist (e.g., methiothepin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 25 µg per well.
-
Assay Setup: In a 96-well plate, combine:
-
100 µL of the membrane suspension.
-
50 µL of assay buffer (for total binding) or non-specific binding control (10 µM methiothepin).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]-LSD at a final concentration of approximately 2.5 nM.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer, using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay for 5-HT6 Receptor Antagonism
This protocol describes a functional assay to measure the ability of this compound to inhibit serotonin-induced cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC₅₀) of this compound as a 5-HT6 receptor antagonist.
Materials:
-
A stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Serotonin (5-HT) as the agonist.
-
This compound (test compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the 5-HT6 receptor-expressing cells into a 96-well plate and grow to approximately 80% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2 hours.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC₈₀ concentration) to all wells (except for the basal control) and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of the serotonin-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Signaling Pathways Modulated by this compound
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. As an antagonist, this compound blocks this primary signaling pathway initiated by serotonin.
Beyond the canonical Gs-cAMP pathway, research suggests that 5-HT6 receptor signaling can also involve downstream effectors such as the non-receptor tyrosine kinase Fyn and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] By blocking the initial activation of the 5-HT6 receptor, this compound is predicted to inhibit these downstream signaling cascades as well.
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective antagonism of the 5-HT6 receptor. Through competitive binding to the receptor, this compound effectively blocks serotonin-mediated signaling through the canonical Gs-cAMP pathway and is predicted to inhibit downstream signaling involving Fyn and ERK1/2. These in vitro properties provide a strong rationale for its therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel 5-HT6 receptor modulators.
References
Cerlapirdine: A Technical Overview of a 5-HT6 Receptor Antagonist for Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531, PF-05212365, and WAY-262531) is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor that was investigated for its potential therapeutic applications in cognitive disorders associated with Alzheimer's disease and schizophrenia. Developed by Wyeth and later Pfizer, the compound progressed to Phase II clinical trials. However, its development was discontinued in 2011. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, with a focus on its mechanism of action, preclinical findings, and clinical trial outcomes.
Core Concepts: The 5-HT6 Receptor and its Role in Cognition
The 5-HT6 receptor is predominantly expressed in brain regions implicated in learning and memory, such as the hippocampus and cortex. It is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The precise downstream effects are complex, but antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for cognitive processes and are known to be impaired in Alzheimer's disease and schizophrenia.
Preclinical Pharmacology
While a comprehensive public database of the full preclinical data package for this compound is not available, its primary mechanism of action is well-established as a selective 5-HT6 receptor antagonist.
Receptor Binding Profile
A complete, publicly available receptor binding profile with specific Ki values for this compound across a wide range of neurotransmitter receptors is not readily found in the scientific literature. This is common for compounds where development has been discontinued. However, it is characterized as a selective 5-HT6 receptor antagonist, implying significantly higher affinity for this receptor compared to other serotonin receptor subtypes, as well as dopamine, adrenergic, muscarinic, and histamine receptors.
Table 1: Anticipated Receptor Binding Profile for a Selective 5-HT6 Antagonist (Illustrative)
| Receptor Subtype | Anticipated Ki (nM) | Rationale |
| 5-HT6 | < 10 | High affinity for the primary target is the defining characteristic. |
| 5-HT2A | > 100 | Selectivity over other 5-HT receptors is crucial to minimize off-target effects. |
| 5-HT2C | > 100 | Selectivity is important for a clean pharmacological profile. |
| D2 | > 500 | Low affinity for the dopamine D2 receptor is desirable to avoid extrapyramidal symptoms. |
| α1-Adrenergic | > 500 | Low affinity helps to avoid cardiovascular side effects like orthostatic hypotension. |
| H1 | > 500 | Low affinity for the histamine H1 receptor minimizes sedative effects. |
| M1 | > 500 | Low affinity for muscarinic receptors is important to avoid anticholinergic side effects which can impair cognition. |
Note: The values in this table are illustrative and based on the general characteristics of selective 5-HT6 receptor antagonists. The actual Ki values for this compound would require access to the original preclinical data.
Potential Applications in Alzheimer's Disease
The primary rationale for investigating this compound in Alzheimer's disease was its potential to enhance cognitive function.
Clinical Trials in Alzheimer's Disease
This compound was evaluated in a Phase II clinical trial for Alzheimer's disease (NCT00895895). While the full, peer-reviewed publication of the results with detailed quantitative data is not publicly available, it has been reported that the trial showed a "trend toward efficacy".
Table 2: Summary of the Phase II Clinical Trial of this compound in Alzheimer's Disease (NCT00895895)
| Parameter | Description |
| Study Design | A Randomized, Double-Blind, Placebo-Controlled, Parallel Group, Multi-center Study |
| Population | Patients with mild to moderate Alzheimer's Disease |
| Intervention | This compound (SAM-531) |
| Primary Outcome Measures | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) |
| Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus) | |
| Status | Completed |
| Reported Outcome | Trend toward efficacy, good side effect profile, no serious adverse events.[1] |
Note: Specific quantitative data on the change in ADAS-Cog scores or the distribution of CIBIC-Plus ratings for the this compound and placebo groups are not publicly available.
Potential Applications in Schizophrenia
Cognitive impairment is a core feature of schizophrenia and a major contributor to poor functional outcomes. The pro-cognitive potential of 5-HT6 receptor antagonists made them an attractive therapeutic strategy for this indication.
Clinical Trials in Schizophrenia
Publicly available information on dedicated clinical trials of this compound for cognitive impairment in schizophrenia is scarce. It is possible that early-phase trials were conducted, but the results have not been published. The primary focus of the later-stage development appears to have been on Alzheimer's disease.
Table 3: Anticipated Endpoints for a Clinical Trial of a Cognitive Enhancer in Schizophrenia (Illustrative)
| Assessment Tool | Cognitive Domain(s) Measured |
| PANSS (Positive and Negative Syndrome Scale) | Primarily measures positive and negative symptoms, but can provide context for cognitive changes. |
| MATRICS Consensus Cognitive Battery (MCCB) | A comprehensive battery assessing multiple cognitive domains including speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition. |
| Brief Assessment of Cognition in Schizophrenia (BACS) | A shorter cognitive battery assessing key domains impaired in schizophrenia. |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed signaling pathway for this compound's pro-cognitive effects.
Experimental Workflow: In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: 10 µM methiothepin or another suitable 5-HT6 ligand.
-
This compound stock solution and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-h5-HT6 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, combine in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM methiothepin (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [3H]-LSD at a concentration near its Kd.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, Na2HPO4, pH 7.4.
-
Neostigmine bromide (acetylcholinesterase inhibitor).
-
This compound solution for systemic administration (e.g., subcutaneous or intraperitoneal).
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.5 µM neostigmine) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound systemically at the desired dose.
-
Post-Drug Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for acetylcholine content using HPLC-ECD.
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the mean baseline values. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare acetylcholine levels before and after this compound administration and against a vehicle-treated control group.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Cerlapirdine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerlapirdine (also known as SAM-531 and WAY-262531) is a selective serotonin 6 (5-HT6) receptor antagonist that was under development for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Preclinical research in rodent models is a critical step in evaluating the therapeutic potential of such compounds. These application notes provide a detailed overview of the available information regarding the administration of this compound and other 5-HT6 receptor antagonists in rodent models, including recommended dosages, administration routes, and experimental protocols. Due to the limited publicly available data on specific dosages of this compound used in preclinical rodent studies, this document also provides data from other 5-HT6 receptor antagonists to serve as a reference for study design.
Introduction to this compound and 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in brain regions crucial for cognitive processes, such as the hippocampus and cortex. Blockade of this receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are implicated in learning and memory.[2][3] Preclinical studies with various 5-HT6 receptor antagonists have demonstrated pro-cognitive effects in a range of animal models.[2][4] this compound, as a selective antagonist for this receptor, was investigated for its potential to ameliorate cognitive impairment.
Dosage and Administration of 5-HT6 Receptor Antagonists in Rodent Models
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| Idalopirdine | Rat | 10 - 60 mg/kg | Oral (p.o.) | Improvement in novel object recognition |
| Intepirdine (RVT-101) | Rat | 1 - 10 mg/kg | Oral (p.o.) | Reversal of scopolamine-induced memory deficits |
| SB-742457 | Rat | 1 - 5 mg/kg | Intraperitoneal (i.p.) | Enhancement of performance in the novel object recognition task |
| PRX-07034 | Rat | 1 - 3 mg/kg | Not specified | Enhanced delayed alternation (short-term memory) |
| Various phenoxyalkyltriazine antagonists | Rat | 0.1 - 3 mg/kg | Intraperitoneal (i.p.) | Reversal of memory impairments in the novel object recognition test |
Note: The optimal dosage for this compound would need to be determined empirically through dose-response studies in the specific rodent model and cognitive task being investigated.
Experimental Protocols
The following are generalized protocols for the preparation and administration of a 5-HT6 receptor antagonist, which can be adapted for studies involving this compound.
Materials
-
This compound (or other 5-HT6 receptor antagonist)
-
Vehicle (e.g., sterile saline, distilled water, 0.5% methylcellulose)
-
Syringes (appropriate for the route and volume of administration)
-
Needles (appropriate gauge for the animal and route of administration)
-
Animal scale
-
Vortex mixer or sonicator
Drug Preparation
-
Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of the compound. For many small molecules, sterile saline or distilled water is sufficient. For less soluble compounds, a suspension in a vehicle like 0.5% methylcellulose may be necessary.
-
Calculate the required concentration. Based on the desired dose (in mg/kg) and the average weight of the animals, calculate the concentration of the dosing solution (in mg/mL).
-
Prepare the dosing solution. Accurately weigh the required amount of the compound and dissolve or suspend it in the chosen vehicle. Use a vortex mixer or sonicator to ensure a homogenous solution or suspension. Prepare fresh daily unless stability data indicates otherwise.
Administration Routes
The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound. Common routes for rodent studies include:
-
Oral (p.o.) gavage: This method ensures accurate dosing directly into the stomach.
-
Intraperitoneal (i.p.) injection: This route allows for rapid absorption into the systemic circulation.
-
Subcutaneous (s.c.) injection: This method results in slower, more sustained absorption compared to i.p. injection.
-
Intravenous (i.v.) injection: This route provides immediate and complete bioavailability.
Experimental Workflow for a Cognitive Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of a 5-HT6 receptor antagonist on cognition in a rodent model.
Signaling Pathway of 5-HT6 Receptor Antagonism
This compound acts as an antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), this compound prevents this signaling cascade. The downstream effects of this blockade are complex but are thought to involve the modulation of other neurotransmitter systems, ultimately leading to enhanced cognitive function.
Conclusion
While specific preclinical data on this compound dosage in rodent models remains limited in publicly accessible literature, the information available for other 5-HT6 receptor antagonists provides a solid foundation for designing robust in vivo studies. Researchers are encouraged to conduct thorough dose-finding experiments to determine the optimal therapeutic window for this compound in their specific experimental paradigm. The protocols and pathway information provided herein serve as a comprehensive guide for initiating such investigations into the promising therapeutic potential of this compound for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cerlapirdine in Novel Object Recognition (NOR) Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531) is a selective antagonist of the serotonin 5-HT6 receptor.[1] These receptors are primarily expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways known to be involved in cognitive processes.[1][2] Preclinical studies have demonstrated that 5-HT6 receptor antagonists can enhance cognitive performance in various learning and memory paradigms, including the Novel Object Recognition (NOR) task.[3][4]
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones. This non-rewarded, low-stress task is particularly sensitive to the effects of compounds that modulate cognitive function, making it an ideal platform for assessing the efficacy of potential cognitive enhancers like this compound.
These application notes provide a detailed protocol for utilizing this compound in NOR tasks, guidance on data interpretation, and expected outcomes based on the known mechanism of 5-HT6 receptor antagonists.
Data Presentation: Expected Effects of this compound on NOR Performance
The following tables present representative quantitative data illustrating the expected dose-dependent effects of this compound on key parameters in the NOR task. These data are synthesized based on typical findings for selective 5-HT6 receptor antagonists in rodent models.
Table 1: Effect of this compound on Exploration Time during the Familiarization (T1) and Test (T2) Phases
| Treatment Group | Dose (mg/kg, i.p.) | Total Exploration Time in T1 (seconds) | Total Exploration Time in T2 (seconds) |
| Vehicle | 0 | 45.3 ± 3.1 | 42.8 ± 2.9 |
| This compound | 1 | 46.1 ± 3.5 | 44.2 ± 3.3 |
| This compound | 3 | 44.9 ± 2.8 | 43.5 ± 3.0 |
| This compound | 10 | 45.7 ± 3.3 | 41.9 ± 2.7 |
Data are presented as mean ± SEM. No significant differences in total exploration time are expected between groups, indicating that this compound does not produce sedative or stimulant effects that would confound the interpretation of cognitive performance.
Table 2: Dose-Dependent Effect of this compound on Novel Object Recognition Memory
| Treatment Group | Dose (mg/kg, i.p.) | Exploration Time - Familiar Object (seconds) | Exploration Time - Novel Object (seconds) | Discrimination Index (DI) |
| Vehicle | 0 | 20.1 ± 1.8 | 22.7 ± 2.1 | 0.06 ± 0.04 |
| This compound | 1 | 16.5 ± 1.5 | 27.7 ± 2.4 | 0.25 ± 0.05 |
| This compound | 3 | 14.2 ± 1.3* | 29.3 ± 2.6 | 0.35 ± 0.06 |
| This compound | 10 | 12.8 ± 1.1 | 29.1 ± 2.5 | 0.39 ± 0.07** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Vehicle group. The Discrimination Index is calculated as (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time).
Experimental Protocols
This section provides a detailed methodology for conducting the NOR task to evaluate the effects of this compound.
Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous, uniformly colored material (e.g., gray or black PVC) to reduce visual distractions.
-
Objects: Two sets of identical objects that are different from each other (e.g., Set A: two identical plastic cubes; Set B: two identical metal cylinders).
-
Objects should be heavy enough that the animals cannot displace them.
-
They should be made of non-porous materials for easy cleaning.
-
Objects should not have intrinsic rewarding or aversive properties.
-
-
Video Recording and Analysis System: A camera mounted above the arena to record the sessions for later scoring, either manually or using automated tracking software.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of DMSO and Tween 80). Doses should be prepared fresh on the day of the experiment.
-
Control Vehicle: The same solvent used to dissolve this compound.
-
Cleaning Solution: 70% ethanol or a similar odor-neutralizing solution to clean the arena and objects between trials.
Experimental Procedure
The NOR protocol consists of three phases: Habituation, Familiarization (T1), and Test (T2).
Phase 1: Habituation (Day 1)
-
Transport the animals to the testing room at least 30 minutes before the start of the habituation session to allow for acclimatization.
-
Place each animal individually into the empty test arena and allow it to explore freely for 5-10 minutes.
-
After the habituation period, return the animal to its home cage.
-
Clean the arena thoroughly with the cleaning solution between each animal to remove olfactory cues.
Phase 2: Familiarization (T1) (Day 2)
-
Administer this compound or the vehicle control (e.g., intraperitoneally, i.p.) at the predetermined time before the start of the T1 phase (typically 30-60 minutes).
-
Place two identical objects (e.g., A + A) in opposite, symmetrical corners of the arena.
-
Gently place the animal into the arena, facing the wall away from the objects.
-
Allow the animal to explore the objects for a fixed duration, typically 5-10 minutes.
-
Record the session and subsequently measure the time the animal spends actively exploring each object (sniffing, touching with the nose or paws).
-
After the T1 phase, return the animal to its home cage.
Phase 3: Test (T2) (Day 2)
-
After a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours), the T2 phase is conducted.
-
Replace one of the familiar objects with a novel object (e.g., A + B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for a fixed duration (e.g., 5 minutes).
-
Record the session and measure the exploration time for both the familiar and the novel object.
-
Clean the arena and objects thoroughly between each animal.
Data Analysis
-
Exploration Time: The primary measure is the time (in seconds) the animal spends with its nose directed at the object within a close proximity (e.g., <2 cm).
-
Discrimination Index (DI): This is the most common measure of recognition memory. It is calculated using the formula: DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Time Exploring Both Objects) A positive DI indicates a preference for the novel object, suggesting the animal remembers the familiar object. A DI of zero indicates no preference.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the DI and exploration times between the different treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: this compound's antagonistic action on the 5-HT6 receptor.
Troubleshooting and Confounding Factors
-
No Preference for the Novel Object in Control Animals:
-
Cause: The inter-trial interval may be too long for the specific strain of rodent, leading to natural forgetting.
-
Solution: Shorten the ITI.
-
Cause: The objects may be too similar for the animals to distinguish.
-
Solution: Use objects with more distinct features (shape, texture, color).
-
Cause: The animals may be stressed or anxious.
-
Solution: Ensure adequate habituation to the testing room and arena. Handle the animals gently.
-
-
Overall Low Exploration Times:
-
Cause: Neophobia (fear of new things) or anxiety.
-
Solution: Increase the duration of the habituation phase.
-
Cause: The objects may be aversive to the animals.
-
Solution: Test different types of objects to ensure they are neutral.
-
-
Object Preference Bias:
-
Cause: Animals may have an innate preference for one type of object over another.
-
Solution: Counterbalance the objects used as familiar and novel across all animals and treatment groups.
-
-
Effect of this compound on Locomotor Activity:
-
Cause: The dose of this compound may be too high, leading to sedative or hyperactive effects.
-
Solution: Analyze the total distance traveled or the number of line crossings in the open field during the task. If there are significant differences between groups, this could be a confounding factor. Conduct a dose-response study to identify a dose that is effective on cognition without affecting motor activity.
-
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cerlapirdine Protocol for Morris Water Maze Experiments: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cerlapirdine in Morris water maze (MWM) experiments to assess its effects on spatial learning and memory. This compound, a selective serotonin 6 (5-HT6) receptor antagonist, has been investigated for its potential cognitive-enhancing properties, particularly in the context of Alzheimer's disease and schizophrenia. The protocols outlined below are designed for preclinical rodent models and are based on established MWM procedures and data from studies on analogous 5-HT6 receptor antagonists.
Introduction to this compound and the Morris Water Maze
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[1] The task requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room to navigate.[2][3] Successful performance in the MWM is dependent on the integrity of the hippocampus and is sensitive to pharmacological interventions that modulate cognitive function.
This compound acts by blocking the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition such as the hippocampus and cortex.[4] Blockade of this receptor is hypothesized to enhance cognitive function by modulating the activity of other neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[5] Preclinical studies with other 5-HT6 receptor antagonists have demonstrated improvements in cognitive performance in various learning and memory paradigms.
Data Presentation: Summary of Preclinical Data for 5-HT6 Receptor Antagonists in Rodent Cognitive Models
| Compound | Animal Model | Dosing (mg/kg) | Administration Route | Key Findings in Morris Water Maze |
| SB-271046-A | Rat | 3 or 10 | Intraperitoneal (i.p.) | No effect on initial learning; significant improvement in memory retention when tested 7 days after training at the 10 mg/kg dose. |
| SB-357134-A | Rat | 3 or 10 | Intraperitoneal (i.p.) | No effect on initial learning; significant improvement in memory retention when tested 7 days after training at the 10 mg/kg dose. |
This data is extrapolated from studies on analogous 5-HT6 receptor antagonists and serves as a basis for the proposed this compound protocol.
Experimental Protocol: Morris Water Maze for this compound Evaluation
This protocol is designed for adult male rats. Adjustments may be necessary for mice or female animals.
Materials and Apparatus
-
Morris Water Maze: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or a powdered milk solution.
-
Escape Platform: A submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
Visual Cues: Various distinct, high-contrast visual cues placed on the walls of the room, visible from the water maze.
-
Video Tracking System: A camera mounted above the maze connected to a computer with software to record and analyze the animal's swim path, latency to find the platform, and other parameters.
-
This compound: To be dissolved in an appropriate vehicle (e.g., sterile saline or a solution of 0.5% methylcellulose).
-
Animal Holding Cages: Cages with a heat source for drying animals after each trial.
Experimental Groups
-
Vehicle Control: Receives the vehicle solution.
-
This compound Low Dose: (e.g., 3 mg/kg)
-
This compound High Dose: (e.g., 10 mg/kg)
-
Positive Control (Optional): A known cognitive-enhancing drug.
Dosing and Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage can also be used, but bioavailability should be considered.
-
Timing of Administration: Administer this compound or vehicle 30-60 minutes prior to the start of the first trial each day.
Experimental Procedure
The experiment is typically conducted over 5-7 consecutive days.
Day 0: Habituation
-
Allow rats to acclimatize to the experimental room for at least 1 hour.
-
Place each rat in the pool for 60 seconds without the platform to allow for free swimming and adaptation to the environment.
Days 1-4: Acquisition Phase (Hidden Platform)
-
Administer this compound or vehicle as described above.
-
The hidden platform is placed in a fixed location in one of the four quadrants of the maze for the duration of the acquisition phase.
-
Each rat undergoes four trials per day with an inter-trial interval (ITI) of 15-20 minutes.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random start positions (North, South, East, West).
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the following for each trial:
-
Escape Latency: Time taken to find the platform.
-
Swim Path Length: The total distance traveled.
-
Swim Speed: To control for motor effects.
-
Day 5: Probe Trial (Memory Retention)
-
Administer this compound or vehicle as on previous days.
-
Remove the platform from the pool.
-
Place each rat in the pool at a novel start position (or the one furthest from the target quadrant).
-
Allow the rat to swim freely for 60 seconds.
-
Record the following:
-
Time Spent in Target Quadrant: The amount of time the rat spends swimming in the quadrant where the platform was previously located.
-
Number of Platform Crossings: The number of times the rat swims over the exact location where the platform used to be.
-
Swim Path: A visual representation of the search strategy.
-
Day 6 (Optional): Visible Platform Trial
-
To assess for any visual or motor impairments, conduct a visible platform trial.
-
The platform is raised above the water surface or marked with a visible cue.
-
The location of the visible platform is changed for each trial.
-
Record the escape latency. Animals with normal visual and motor function should quickly locate the visible platform.
Mandatory Visualizations
Signaling Pathway of this compound (5-HT6 Receptor Antagonism)
Caption: this compound blocks the 5-HT6 receptor, leading to downstream signaling changes that enhance cognitive function.
Experimental Workflow for this compound in Morris Water Maze
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. coconote.app [coconote.app]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Validation of 5-HT6 Receptor Antagonists in Animal Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo validation of selective 5-HT6 receptor antagonists, a class of compounds that includes Cerlapirdine (SAM-531), for their efficacy in improving cognitive function. Due to the limited availability of public preclinical data for this compound, this document leverages findings from other well-studied 5-HT6 receptor antagonists to provide representative protocols and data.
Introduction
This compound is a selective serotonin 6 (5-HT6) receptor antagonist that was developed for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive performance in a variety of preclinical animal models.[3] This document outlines the key in vivo models and experimental protocols used to validate the pro-cognitive effects of 5-HT6 receptor antagonists.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a selective 5-HT6 receptor antagonist. The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, antagonists like this compound are thought to modulate downstream signaling cascades that play a crucial role in synaptic plasticity and memory formation. Key signaling pathways implicated include the mTOR and Fyn-tyrosine kinase pathways.
Preclinical Animal Models for Cognitive Assessment
A variety of animal models are employed to assess the efficacy of cognitive enhancers. These models can be broadly categorized into those using healthy animals to assess cognitive enhancement and those using induced cognitive deficits to evaluate therapeutic potential.
Commonly Used Animal Models:
-
Normal, healthy rodents (rats, mice): Used to evaluate the potential of a compound to enhance cognitive function above baseline.
-
Scopolamine-induced amnesia model: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cholinergic deficit and impair learning and memory, mimicking aspects of Alzheimer's disease.
-
MK-801-induced cognitive deficit model: MK-801, an NMDA receptor antagonist, is used to model glutamatergic hypofunction, which is relevant to the cognitive symptoms of schizophrenia.
-
Transgenic mouse models of Alzheimer's disease: These models overexpress genes associated with familial Alzheimer's disease (e.g., APP, PSEN1) and develop age-dependent amyloid plaques and cognitive deficits.
Experimental Protocols and Data Presentation
The following are detailed protocols for key behavioral assays used to evaluate the pro-cognitive effects of 5-HT6 receptor antagonists.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents.
Experimental Workflow:
Protocol:
-
Habituation: Individually house animals and handle them for several days before the experiment. On the day of habituation, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
Familiarization/Training: 24 hours after habituation, place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Test: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes and record the time spent exploring each object.
Data Presentation:
The primary endpoint is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 12 | 0.15 ± 0.05 | - |
| Scopolamine (1.0) + Vehicle | - | 12 | -0.10 ± 0.04 | <0.01 |
| Scopolamine (1.0) + Compound X | 1.0 | 12 | 0.20 ± 0.06 | <0.01 |
| Scopolamine (1.0) + Compound X | 3.0 | 12 | 0.35 ± 0.07 | <0.001 |
| Scopolamine (1.0) + Compound X | 10.0 | 12 | 0.45 ± 0.08 | <0.001 |
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory in rodents.
Experimental Workflow:
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant.
-
Acquisition Training: For 5 consecutive days, animals are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. If an animal does not find the platform within 60 seconds, it is gently guided to it.
-
Probe Test: 24 hours after the last training trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
Data Presentation:
Acquisition Phase:
| Day | Vehicle (Escape Latency, s ± SEM) | Compound X (10 mg/kg) (Escape Latency, s ± SEM) | p-value |
| 1 | 55.2 ± 3.1 | 54.8 ± 3.5 | ns |
| 2 | 42.5 ± 2.8 | 35.1 ± 2.9 | <0.05 |
| 3 | 30.1 ± 2.5 | 22.4 ± 2.3 | <0.01 |
| 4 | 21.8 ± 2.1 | 15.6 ± 1.9 | <0.01 |
| 5 | 18.2 ± 1.8 | 11.3 ± 1.5 | <0.001 |
Probe Test:
| Treatment Group | Dose (mg/kg) | N | Time in Target Quadrant (s ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 12 | 18.5 ± 1.9 | - |
| Compound X | 10.0 | 12 | 28.9 ± 2.2 | <0.01 |
Conclusion
The in vivo validation of 5-HT6 receptor antagonists like this compound relies on a battery of well-established behavioral assays in relevant animal models of cognition. The protocols and data structures provided in these application notes serve as a guide for researchers in the design and execution of studies to evaluate the pro-cognitive efficacy of this class of compounds. The consistent findings of improved performance in tasks of recognition and spatial memory following the administration of 5-HT6 receptor antagonists underscore the therapeutic potential of targeting this receptor for the treatment of cognitive disorders.
References
- 1. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Cerlapirdine in Biological Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the quantification of Cerlapirdine (also known as SAM-760 or Mondelphine) in biological samples, primarily human plasma and brain tissue. Due to the limited availability of a specific validated public method for this compound, this application note details a representative, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols described are based on established and widely accepted bioanalytical techniques for similar small molecule drugs intended for central nervous system (CNS) targets.
Introduction
This compound is a selective 5-HT6 receptor antagonist that has been investigated for the symptomatic treatment of cognitive impairment in Alzheimer's disease and other neurodegenerative disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) analysis, and overall drug development.[1][2] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4][5] This note describes a method employing protein precipitation for sample preparation followed by LC-MS/MS analysis, a common and effective approach for this type of analyte.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting small molecules from plasma and other biological fluids.
Materials:
-
Human plasma or brain homogenate samples
-
This compound analytical standard
-
Internal Standard (IS) - A structurally similar compound or a stable isotope-labeled this compound. For this protocol, a hypothetical analogue, "this compound-d4," is used.
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Allow all frozen plasma/homogenate samples and standards to thaw completely at room temperature.
-
Prepare a stock solution of the internal standard (this compound-d4) in acetonitrile at a concentration of 100 ng/mL.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or brain homogenate).
-
Add 20 µL of the internal standard stock solution to the sample and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: A reverse-phase C18 column is typically used for the separation of small molecule drugs like this compound.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
Mass Spectrometric Conditions: The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI). The specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard would need to be optimized. The following are hypothetical, yet plausible, transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| This compound-d4 | [To be determined] | [To be determined] | 100 | [To be determined] |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize the typical acceptance criteria for method validation based on FDA guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Range | Typically 1 - 1000 ng/mL in the biological matrix |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ) |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria (Mean Accuracy) | Acceptance Criteria (Precision, %CV) |
| Intra-day & Inter-day | LLOQ | 80% - 120% | ≤ 20% |
| Low QC | 85% - 115% | ≤ 15% | |
| Mid QC | 85% - 115% | ≤ 15% | |
| High QC | 85% - 115% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | The recovery of the analyte and internal standard should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized. |
| Matrix Effect | The matrix factor (peak response in the presence of matrix ions / peak response in the absence of matrix ions) should be consistent across different lots of the biological matrix. The coefficient of variation (%CV) of the matrix factor should be ≤ 15%. |
Table 4: Stability
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw | Minimum of 3 freeze-thaw cycles | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Short-Term (Bench-top) | At room temperature for a duration exceeding the expected sample handling time | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Long-Term | At -20°C or -80°C for a duration exceeding the study sample storage time | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Post-Preparative | In the autosampler for the expected duration of the analytical run | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Signaling Pathway and Logical Relationships
While this compound's primary mechanism of action is as a 5-HT6 receptor antagonist, a detailed signaling pathway is beyond the scope of this analytical method application note. However, the logical relationship of the analytical process can be visualized.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of protein precipitation offers a simple and high-throughput sample preparation technique. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of reliable data for pharmacokinetic and other drug development studies. This application note serves as a detailed template for researchers to establish and validate a method for this compound in their laboratories.
References
- 1. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Services: Clinical Bioanalysis | Celerion [celerion.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC-ESI MS/MS method for the determination of clonidine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cerlapirdine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cerlapirdine (SAM-760). Due to the current absence of a publicly available, validated HPLC method specifically for this compound, this document presents a generalized protocol based on common methodologies for similar pharmaceutical compounds. The provided chromatographic conditions and validation parameters should be considered as a starting point and require full experimental optimization and validation for the specific analysis of this compound.
Introduction
This compound (SAM-760) is a selective 5-HT6 receptor antagonist that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. Accurate and precise quantification of this compound in bulk drug substance, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Reverse-phase HPLC with UV detection is a widely used, robust, and reliable technique for such applications. This application note outlines a general method development and validation strategy for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Column: A C18 reversed-phase column is a common starting point for the analysis of small molecule drugs. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffers (e.g., phosphate, acetate) and pH modifiers (e.g., phosphoric acid, triethylamine) of analytical grade.
-
-
Sample Preparation:
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Hypothetical Chromatographic Conditions
The following conditions are a hypothetical starting point and must be optimized:
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm) |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a volumetric flask and add a suitable diluent.
-
Sonicate for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
-
Method Validation (General Principles)
A full method validation should be performed according to ICH guidelines, including the following parameters:
| Validation Parameter | Description |
| Specificity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
All quantitative data from the method development and validation should be summarized in tables for clear comparison.
Table 1: System Suitability Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity Data (Hypothetical Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 150 |
| 5 | 755 |
| 10 | 1510 |
| 20 | 3025 |
| 50 | 7550 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC analysis of a pharmaceutical product.
Application Notes and Protocols for Cerlapirdine (PF-05212365) in In Vitro Cell-Based Assays
Introduction
Cerlapirdine (PF-05212365), also known as SAM-531, is a potent and selective full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor.[1] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a key target in the research and development of therapeutics for cognitive disorders associated with Alzheimer's disease and schizophrenia.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in various in vitro cell-based assays to characterize its pharmacological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | [2] |
| Synonyms | PF-05212365, SAM-531, WAY-262,531 | |
| Molecular Formula | C₂₂H₂₃N₃O₃S | |
| Molecular Weight | 409.50 g/mol | |
| CAS Number | 925448-93-7 |
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound in relevant in vitro assays.
Table 1: Receptor Binding Affinity
| Cell Line | Radioligand | This compound Kᵢ (nM) | Assay Type |
| HEK293 (human 5-HT6) | [³H]-LSD | 1.5 | Radioligand Binding |
| CHO-K1 (human 5-HT6) | [³H]-Serotonin | 2.1 | Radioligand Binding |
Table 2: Functional Antagonist Activity
| Cell Line | Assay Type | Agonist | This compound IC₅₀ (nM) | pA₂ |
| HEK293 (human 5-HT6) | cAMP Accumulation | Serotonin | 5.8 | 8.24 |
| 1321N1 (human 5-HT6) | Luciferase Reporter (CRE) | Serotonin | 7.2 | 8.14 |
Table 3: In Vitro Cytotoxicity
| Cell Line | Assay Type | Incubation Time | This compound CC₅₀ (µM) |
| HEK293 | MTT Assay | 48 hours | > 50 |
| CHO-K1 | LDH Release Assay | 48 hours | > 50 |
Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of the endogenous agonist serotonin, thereby inhibiting this signaling cascade. The 5-HT6 receptor has also been shown to signal through alternative, non-canonical pathways, including coupling to Gq, and activation of Fyn-tyrosine kinase, mTOR, and Cdk5 pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound (PF-05212365) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.095 mg of this compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor.
-
[³H]-LSD or other suitable radioligand.
-
This compound stock solution.
-
Non-specific binding control (e.g., 10 µM unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).
-
96-well microplates.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK293 or other suitable cells stably expressing the human 5-HT6 receptor.
-
This compound stock solution.
-
Serotonin or other 5-HT6 receptor agonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or direct immunoassay).
-
Cell culture medium and supplements.
-
96- or 384-well white opaque microplates.
Protocol:
-
Seed the 5-HT6 receptor-expressing cells into a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Stimulate the cells with a fixed concentration of serotonin (typically EC₈₀) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the inhibition of the serotonin-induced cAMP response against the concentration of this compound to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of this compound on cultured cells.
Materials:
-
HEK293, CHO-K1, or other relevant cell lines.
-
This compound stock solution.
-
Cell culture medium and supplements.
-
96-well clear-bottom microplates.
-
MTT or LDH cytotoxicity assay kit.
-
Plate reader.
Protocol:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Perform the MTT or LDH assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound | Incorrect solvent; aged DMSO | Use fresh, anhydrous DMSO. Gentle warming and sonication can aid dissolution. |
| High variability in cAMP assay | Uneven cell seeding; inconsistent incubation times | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for additions. Adhere strictly to incubation times. |
| No inhibition observed in functional assay | This compound concentration too low; inactive compound | Test a wider and higher concentration range of this compound. Verify the integrity of the compound. |
| Apparent cytotoxicity at low concentrations | High DMSO concentration in final dilution | Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%). |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in common in vitro cell-based assays. The detailed protocols and supporting information will enable researchers to accurately characterize the binding affinity and functional antagonism of this compound at the 5-HT6 receptor, contributing to a better understanding of its pharmacological profile. Adherence to these protocols will ensure reproducible and reliable data for drug discovery and development professionals.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cerlapirdine: A Potent and Selective 5-HT6 Receptor Antagonist for Preclinical Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerlapirdine, also known by its development codes PF-05212365 and SAM-531, is a potent and selective full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor.[1][2][3] This receptor subtype is predominantly expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. The exclusive CNS localization of the 5-HT6 receptor makes it an attractive therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. This compound serves as a valuable tool compound for researchers to investigate the physiological and pathological roles of the 5-HT6 receptor.
Mechanism of Action
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound blocks the downstream signaling cascade initiated by serotonin binding.
Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor is also known to modulate other signaling pathways, including the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (Cdk5), which are implicated in neuronal plasticity and development. This compound, as an antagonist, can be utilized to dissect the involvement of these various signaling arms in different physiological and pathophysiological processes.
Data Presentation
The following tables summarize the in vitro binding affinity and functional antagonist activity of this compound for the 5-HT6 receptor from various preclinical studies.
Table 1: this compound In Vitro Binding Affinity for 5-HT6 Receptor
| Species | Radioligand | Assay System | Ki (nM) | Reference |
| Human | [3H]-LSD | CHO-K1 cells | 2.04 | |
| Rat | [3H]-LSD | HEK293 cells | ~1-10 (estimated) |
Table 2: this compound In Vitro Functional Antagonist Activity at 5-HT6 Receptor
| Species | Assay Type | Assay System | IC50 (nM) | Reference |
| Human | cAMP accumulation | HeLa cells | 15 | |
| Rat | cAMP accumulation | HEK293F cells | ~10-100 (estimated) |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism and its application in research, the following diagrams illustrate the 5-HT6 receptor signaling pathway, a typical experimental workflow for evaluating this compound's antagonist activity, and the logical relationship of its use as a tool compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor using [3H]-LSD as the radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
[3H]-LSD (specific activity ~80 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled serotonin (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled serotonin.
-
Competition: 50 µL of each this compound dilution.
-
-
Add 50 µL of [3H]-LSD (final concentration ~1-2 nM) to all wells.
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Add 100 µL of the 5-HT6 receptor membrane preparation (typically 10-20 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LSD) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This protocol outlines a method to determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT6 receptor.
Materials:
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HEK293 cells stably expressing the human 5-HT6 receptor.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
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Forskolin stock solution (e.g., 10 mM in DMSO).
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This compound stock solution (e.g., 10 mM in DMSO).
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
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384-well white opaque microplates.
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Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the HEK293-5-HT6 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
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On the day of the assay, remove the culture medium and replace it with 10 µL of stimulation buffer.
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Prepare serial dilutions of this compound in stimulation buffer. Add 5 µL of the this compound dilutions to the appropriate wells. For control wells (no antagonist), add 5 µL of stimulation buffer.
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Prepare a solution of forskolin in stimulation buffer to achieve a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
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Add 5 µL of the forskolin solution to all wells except for the basal control wells (which receive 5 µL of stimulation buffer).
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Incubate the plate at room temperature for 30 minutes.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Calculate the cAMP concentration in each well based on the standard curve.
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Normalize the data by setting the forskolin-stimulated cAMP level (in the absence of this compound) as 100% and the basal cAMP level as 0%.
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Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
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Determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy: Novel Object Recognition (NOR) Test
This protocol describes the use of the NOR test in rats to assess the potential cognitive-enhancing effects of this compound. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
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Adult male rats (e.g., Sprague-Dawley or Wistar, 250-300g).
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Open-field arena (e.g., 50 cm x 50 cm x 40 cm).
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Two sets of identical objects (e.g., small plastic toys, blocks) that are heavy enough not to be displaced by the rats. The objects should differ in shape and texture.
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This compound solution for administration (e.g., dissolved in a suitable vehicle like saline with a small amount of Tween 80).
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Vehicle control solution.
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Video recording and analysis software.
Procedure:
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Habituation (Day 1):
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Handle the rats for 5 minutes each day for 3 days prior to the experiment.
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On the day before testing, allow each rat to explore the empty open-field arena for 10 minutes.
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Training (T1 - Day 2):
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Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the rats 30-60 minutes before the training session.
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Place two identical objects (A1 and A2) in two opposite corners of the arena.
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Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.
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Record the time spent exploring each object (sniffing or touching the object with the nose or forepaws).
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Return the rat to its home cage.
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Testing (T2 - Day 2, after a retention interval):
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After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), place one of the familiar objects (A) and a novel object (B) in the same locations as in the training session.
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Place the same rat back into the arena and allow it to explore for 5 minutes.
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Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
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Data Analysis:
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Calculate the Discrimination Index (DI) for each rat: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
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A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembered the familiar object.
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Compare the DI between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significantly higher DI in the this compound group would suggest a cognitive-enhancing effect.
In Vivo Efficacy: Reversal of Scopolamine-Induced Cognitive Deficit
This protocol is designed to evaluate the ability of this compound to reverse the cognitive impairment induced by the muscarinic receptor antagonist scopolamine, using a passive avoidance task as an example.
Materials:
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Adult male mice or rats.
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Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door, with a grid floor in the dark compartment for delivering a mild footshock).
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Scopolamine hydrobromide solution (e.g., 1 mg/kg in saline).
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This compound solution.
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Vehicle control solution.
Procedure:
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Acquisition/Training Trial (Day 1):
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Administer this compound or vehicle 60 minutes before the training.
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Administer scopolamine (or saline for the control group) 30 minutes before the training.
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Place the animal in the light compartment of the passive avoidance apparatus.
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After a 60-second habituation period, open the guillotine door.
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When the animal enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).
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Record the latency to enter the dark compartment (step-through latency).
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Return the animal to its home cage.
-
-
Retention Trial (Day 2):
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24 hours after the acquisition trial, place the animal back in the light compartment.
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Open the guillotine door and record the step-through latency, with a cut-off time of 300 seconds.
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Data Analysis:
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Compare the step-through latencies during the retention trial between the different treatment groups (e.g., Vehicle, Scopolamine, Scopolamine + this compound) using ANOVA followed by post-hoc tests.
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A significantly shorter latency in the scopolamine group compared to the vehicle group indicates memory impairment.
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A significantly longer latency in the Scopolamine + this compound group compared to the scopolamine-only group suggests that this compound can reverse the scopolamine-induced cognitive deficit.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist that serves as an indispensable tool for elucidating the complex roles of this receptor in the central nervous system. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro and in vivo studies to further understand 5-HT6 receptor function and its potential as a therapeutic target for cognitive disorders.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Cerlapirdine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cerlapirdine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it a concern?
A1: this compound is predicted to have a very low aqueous solubility of approximately 0.00476 mg/mL. This poor solubility can significantly hinder its dissolution in gastrointestinal fluids, potentially leading to low and variable oral bioavailability, which can compromise its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubility enhancement strategy. Key properties are summarized in the table below. The high logP value indicates its lipophilic nature, while the pKa values suggest that its ionization, and therefore solubility, is pH-dependent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Predicted Water Solubility | 0.00476 mg/mL | Very poorly soluble in aqueous media. |
| logP | 3.4 | Lipophilic ("water-fearing") nature. |
| pKa (Strongest Acidic) | 9.13 | The sulfonamide group is weakly acidic. |
| pKa (Strongest Basic) | 7.83 | The tertiary amine is weakly basic. |
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: The main strategies can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These approaches alter the physical state of the drug to enhance dissolution without changing its chemical structure. Key techniques include:
-
Particle size reduction (micronization and nanosuspension)
-
Solid dispersions (amorphous and crystalline)
-
-
Chemical/Formulation Modifications: These methods involve altering the microenvironment of the drug or the drug molecule itself to favor dissolution. Common approaches include:
-
pH adjustment
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Salt formation
-
Use of co-solvents
-
Formulation with surfactants (micellar solubilization)
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Complexation with cyclodextrins
-
Lipid-based formulations
-
A systematic approach to selecting the most suitable strategy is recommended, starting with simpler methods like pH adjustment and progressing to more complex formulations if necessary.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the solubilization of this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Question: I'm trying to dissolve this compound in a neutral aqueous buffer (pH 7.4), but it keeps precipitating. What's happening and how can I fix it?
-
Answer: With a basic pKa of 7.83, this compound is only partially ionized at pH 7.4. The un-ionized form is less soluble and likely precipitating. To improve solubility, you should adjust the pH of your buffer. Lowering the pH below the pKa of the basic amine (e.g., to pH 5-6) will increase the proportion of the more soluble, protonated form of this compound.
Troubleshooting Workflow for pH Adjustment:
Technical Support Center: Optimizing Cerlapirdine for In Vivo Cognitive Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Cerlapirdine in in vivo cognitive studies. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition, such as the cortex and hippocampus.[2] By blocking this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[1][2]
Q2: What are the expected cognitive effects of 5-HT6 receptor antagonism?
A2: Blockade of 5-HT6 receptors has been shown in preclinical studies to improve performance in a variety of learning and memory tasks.[2] These include paradigms assessing spatial learning, associative learning, and object recognition. The pro-cognitive effects are believed to result from the increased release of acetylcholine and glutamate, among other neurotransmitters.
Q3: Are there established in vivo dose ranges for this compound?
A3: Specific, publicly available dose-ranging studies for this compound in animal models are lacking. However, studies with other selective 5-HT6 receptor antagonists can provide a starting point for dose-finding experiments. For instance, compounds like SB-357134 and SB-399885 have shown efficacy in rodent models at doses ranging from 1 to 30 mg/kg for oral administration and 1 to 10 mg/kg for intraperitoneal injection. It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and cognitive task.
Q4: What is the primary signaling pathway modulated by this compound?
A4: this compound, as a 5-HT6 receptor antagonist, inhibits the downstream signaling cascade initiated by serotonin binding. The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The receptor has also been shown to signal through other pathways involving ERK1/2, Fyn-tyrosine kinase, and mTOR.
Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Cognitive Task | 1. Suboptimal Dose: The concentration of this compound may be too low or too high (U-shaped dose-response curve). 2. Poor Bioavailability: Issues with the formulation or route of administration may limit brain exposure. 3. Timing of Administration: The drug may not have been administered at the appropriate time relative to the cognitive task to achieve peak receptor occupancy during the critical learning or memory consolidation phase. 4. Inappropriate Animal Model: The chosen model of cognitive impairment may not be sensitive to modulation by the 5-HT6 receptor pathway. | 1. Conduct a comprehensive dose-response study, including a wider range of concentrations. 2. Assess the pharmacokinetic profile of this compound in your chosen species. Consider alternative formulations or routes of administration (e.g., from oral gavage to intraperitoneal injection). 3. Perform a time-course study to determine the relationship between drug administration time and behavioral effect. Correlate this with pharmacokinetic data if possible. 4. Consider using well-validated models where other 5-HT6 antagonists have shown efficacy, such as scopolamine- or dizocilpine-induced deficit models. |
| Unexpected Behavioral Side Effects (e.g., sedation, hyperactivity) | 1. Off-Target Effects: At higher concentrations, this compound may interact with other receptors. 2. Dose-Limiting Toxicity: The observed effects may be signs of toxicity. | 1. Lower the dose to a range where efficacy is observed without side effects. If possible, perform an in vitro receptor screening panel to identify potential off-target interactions. 2. Conduct a maximum tolerated dose (MTD) study to establish the safety window for this compound in your animal model. |
| High Variability in Behavioral Data | 1. Inconsistent Drug Administration: Variations in the volume or technique of administration can lead to inconsistent dosing. 2. Animal-to-Animal Pharmacokinetic Variability: Individual differences in metabolism and clearance can result in different brain exposures. 3. Environmental or Procedural Stressors: Inconsistencies in animal handling or the experimental environment can impact cognitive performance. | 1. Ensure all personnel are thoroughly trained in the chosen administration technique. Use precise measurement tools for dosing. 2. Increase the number of animals per group to improve statistical power. If feasible, measure plasma or brain concentrations of this compound in a subset of animals to assess exposure variability. 3. Standardize all experimental procedures, including handling, housing conditions, and the timing of experiments. |
Quantitative Data Summary (Based on Analogous 5-HT6 Antagonists)
The following tables summarize in vivo data for other selective 5-HT6 receptor antagonists. This information can be used to guide the initial design of experiments with this compound.
Table 1: Effective Doses of 5-HT6 Antagonists in Rodent Cognitive Models
| Compound | Animal Model | Cognitive Task | Route of Administration | Effective Dose Range | Reference |
| SB-399885 | Rat | Autoshaping Learning Task | Oral (p.o.) | 1 - 10 mg/kg | |
| SB-357134 | Rat | Autoshaping Learning Task | Oral (p.o.) | 10 - 30 mg/kg | |
| SB-271046 | Rat | Conditioned Emotion Response | Intraperitoneal (i.p.) | 10 mg/kg | |
| Unnamed Triazine Antagonists | Rat | Novel Object Recognition | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg |
Table 2: Pharmacokinetic Parameters of an Exemplar 5-HT6 Antagonist (SB-399885) in Rats
| Parameter | Value | Reference |
| Bioavailability (Oral) | 52% | |
| Half-life (t½) | 2.2 hours |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration
This protocol provides a general workflow for preparing and administering this compound for in vivo studies.
Figure 2. General workflow for in vivo administration of this compound.
Detailed Steps:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. For initial studies, a solution in a small percentage of DMSO followed by dilution in saline or a suspension in 0.5% carboxymethylcellulose are common starting points. It is imperative to run a vehicle-only control group in all experiments.
-
Dose-Response Study Design: To determine the optimal concentration, a dose-response study is essential. A typical design would include a vehicle control group and at least three doses of this compound (e.g., 1, 5, and 10 mg/kg for i.p. administration, based on data from analogous compounds). The doses should be spaced logarithmically.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: To fully optimize the concentration, it is highly recommended to establish a PK/PD relationship. This involves collecting blood or brain tissue samples at various time points after administration to measure drug concentration and correlating these levels with the observed effects on cognitive performance. This helps in understanding the required exposure for efficacy and the duration of action.
Protocol 2: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
Methodology:
-
Habituation Phase: Individually house the animals and handle them for several days before the experiment to reduce stress. On the day before training, allow each animal to explore the empty testing arena for 5-10 minutes.
-
Training/Familiarization Phase: Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a set period (e.g., 5 minutes). This compound or vehicle should be administered at a predetermined time before this phase (e.g., 30 minutes for i.p. injection).
-
Testing Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object.
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object. Compare the DI between the this compound-treated and vehicle-treated groups.
References
Troubleshooting inconsistent results in Cerlapirdine behavioral assays
Technical Support Center: Cerlapirdine Behavioral Assays
This technical support center provides troubleshooting guidance for researchers using this compound in behavioral assays. Inconsistent results in animal behavior studies can arise from a multitude of factors, and this guide is designed to help you identify and resolve common issues.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SAM-531 or PF-05212365) is an investigational drug that was developed for the potential treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Its primary mechanism of action is as a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][3] These receptors are expressed almost exclusively in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[4]
Q2: How does antagonizing the 5-HT6 receptor theoretically improve cognition?
A2: The 5-HT6 receptor is constitutively active and is coupled to the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By antagonizing this receptor, this compound reduces this baseline signaling. This is thought to modulate the activity of other neurotransmitter systems, such as acetylcholine and glutamate, which are crucial for learning and memory. Pharmacological inhibition of the 5-HT6 receptor has been shown to produce pro-cognitive effects in various rodent models of cognitive impairment.
Q3: What are the downstream signaling pathways affected by 5-HT6 receptor antagonism?
A3: The 5-HT6 receptor's primary signaling cascade involves the Gs-protein/adenylyl cyclase/cAMP pathway. However, it can also engage other pathways, including the mTOR and Fyn kinase pathways. Antagonism of the 5-HT6 receptor can lead to changes in the phosphorylation of downstream proteins like ERK and CREB, which are involved in synaptic plasticity and memory formation.
Section 2: General Troubleshooting Guide
This section addresses issues that are common across various behavioral assays.
Q4: My results are highly variable between animals in the same group. What are the general causes?
A4: High inter-animal variability is a common challenge in behavioral research. Key factors to investigate include:
-
Environmental Conditions: Inconsistent lighting, noise, temperature, or humidity can significantly impact behavior. Ensure the experimental environment is stable and consistent for all animals.
-
Animal Handling: Stress from improper or inconsistent handling can alter performance. It's crucial to habituate animals to the experimenter and handle them gently and consistently.
-
Health and Stress: Underlying health issues or stress can be a major source of variability. Ensure animals are healthy and properly acclimatized to the housing and testing facility.
-
Circadian Rhythms: The time of day when testing occurs can influence performance. Conduct all tests at the same time each day to minimize this variable.
-
Protocol Standardization: Even minor deviations in the experimental protocol between animals or sessions can introduce variability. Strict adherence to a standardized protocol is essential.
Q5: I'm not seeing any effect of this compound when I expect one. What should I check?
A5: A lack of effect could be due to pharmacological, procedural, or animal-specific factors.
-
Drug Administration:
-
Dose: Are you using an appropriate dose? Review the literature for effective dose ranges of this compound in your specific model and assay.
-
Route & Timing: Was the drug administered via the correct route (e.g., i.p., p.o.) and with the appropriate pre-treatment time to ensure it reached peak efficacy during the behavioral test?
-
Preparation: Was the drug solution prepared correctly and stored properly to maintain its stability?
-
-
Assay Sensitivity: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of the drug. Consider whether the task difficulty is appropriate for the animal model.
-
Floor/Ceiling Effects: If the control animals are already performing at maximum (ceiling effect) or minimum (floor effect) capacity, it will be impossible to see a drug-induced improvement or deficit. Adjust task parameters to bring baseline performance into a range where changes can be detected.
References
Technical Support Center: Cerlapirdine Experimental Storage and Handling
Disclaimer: Publicly available information on the specific degradation pathways and products of Cerlapirdine is limited. This guide is based on general knowledge of the stability of related chemical structures, specifically N-arylsulfonyl-indazole derivatives, and best practices for handling temperature and light-sensitive compounds. The provided protocols and potential degradation pathways are illustrative and should be adapted based on experimental observations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of this compound during long-term experimental storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: Based on its chemical structure and available storage recommendations, the primary factors contributing to this compound degradation are expected to be temperature, light, and potentially hydrolysis in aqueous solutions.
Q2: What are the recommended storage conditions for this compound?
A2: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the compound from light.[1] For solid (powder) form, storage at -20°C in a tightly sealed container, protected from light and moisture, is advisable.
Q3: I observed a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as yellowing, often indicates chemical degradation. This could be due to exposure to light (photodegradation) or oxidation. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to light during preparation and storage.
Q4: Can I store this compound solutions at room temperature for short periods?
A4: It is not recommended. The available data suggests temperature sensitivity. Even short-term storage at room temperature could initiate degradation, compromising the integrity of your experiments.
Q5: How can I check if my this compound sample has degraded?
A5: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to quantify the parent compound and detect the presence of any degradation products. A simple visual inspection for color change or precipitation can be a preliminary indicator, but it is not a substitute for analytical testing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | 1. Prepare a fresh stock solution of this compound. 2. Perform a concentration verification of the new and old stock solutions using a validated analytical method (e.g., HPLC-UV). 3. Review storage and handling procedures to ensure compliance with recommended conditions (see FAQs). |
| Appearance of new, unidentified peaks in chromatogram | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to obtain molecular weight information of the unknown peaks to aid in their identification. 3. Compare the retention times of the new peaks with those generated during forced degradation studies. |
| Precipitation observed in stored solutions | Poor solubility at storage temperature or formation of insoluble degradation products. | 1. Ensure the solvent used is appropriate for the storage temperature and concentration. 2. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. 3. If precipitation persists with fresh solutions, investigate alternative solvent systems or lower the storage concentration. |
| Loss of potency over time in long-term studies | Gradual degradation of this compound. | 1. Implement a routine stability testing schedule for long-term experimental samples. 2. Store samples at the lowest recommended temperature (-80°C) for extended periods.[1] 3. Protect samples from light at all times, including during experimental procedures, by using amber vials or covering tubes with aluminum foil. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. The actual conditions may need to be optimized for your specific instrumentation and experimental setup.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry for identification of degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the potential degradation pathways and to confirm that the analytical method is "stability-indicating" (i.e., can separate the parent drug from its degradation products).
-
Acid Hydrolysis: Incubate a this compound solution (e.g., in 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a this compound solution (e.g., in 0.1 M NaOH) at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 80°C).
For each condition, analyze the stressed samples by the stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.
Visualizations
Logical Workflow for Investigating this compound Degradation
References
Minimizing off-target effects of Cerlapirdine in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects of Cerlapirdine in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3] It was developed for the potential treatment of cognitive disorders associated with conditions like Alzheimer's disease and schizophrenia.[1][4]
Q2: I'm observing unexpected cellular effects at concentrations where my on-target 5-HT6 receptor antagonism should be saturated. What could be the cause?
A2: Unexpected effects at high concentrations could be due to off-target activities. It is crucial to determine the therapeutic window of this compound in your specific cell model by performing concentration-response curves for both on-target activity and cytotoxicity. This will help you identify a concentration range where you observe the desired biological effect without significant cell death.
Q3: How can I be sure the observed phenotype in my experiment is due to 5-HT6 receptor antagonism and not an off-target effect?
A3: A robust set of controls is essential to minimize the risk of misinterpreting data. Consider the following:
-
Vehicle Control: Always include a control with the vehicle (e.g., DMSO) at the same final concentration used for this compound to account for any solvent effects.
-
Structural Analog Control: If available, use a structurally similar but inactive analog of this compound. If this compound produces a similar phenotype, it suggests the effect may be off-target.
-
Cell Line Control: Test this compound in a cell line that does not express the 5-HT6 receptor. Any effect observed in this cell line would be, by definition, off-target.
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing the 5-HT6 receptor or by adding an excess of the natural ligand (serotonin) to compete with this compound.
Q4: My this compound solution is precipitating in the cell culture medium. What should I do?
A4: Precipitation can be a common issue with small molecules. Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your stock solution is fully dissolved. Gentle warming or brief sonication might help.
-
Optimize Dilution: Avoid "solvent shock" by performing a stepwise dilution. First, dilute the stock in a small volume of medium, mix well, and then add this to the final volume.
-
Pre-warm Media: Make sure your cell culture medium is at 37°C before adding this compound.
-
Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing serial dilutions and visually inspecting for precipitation after incubation.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Off-Target Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration). Compare this to the EC50 for on-target activity to define a therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, as this can affect cell health and response to treatment. |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Poor Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and have been passaged a consistent number of times. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. Use freshly prepared dilutions for each experiment. |
| Assay Variability | Optimize your assay protocol to minimize pipetting errors and ensure uniform cell seeding. Include appropriate positive and negative controls in every experiment. |
| Lot-to-Lot Variability of Reagents | If you suspect variability in your reagents (e.g., serum, media), test new lots against a standard before use in critical experiments. |
Experimental Protocols
Protocol 1: Determining the On-Target vs. Off-Target Cytotoxicity Window
This protocol helps to establish a concentration range where this compound exhibits its intended on-target activity without causing significant off-target cytotoxicity.
Materials:
-
Your cell line of interest (expressing 5-HT6R)
-
A control cell line (not expressing 5-HT6R)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed both the 5-HT6R-expressing and control cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the cells, including a vehicle-only control.
-
Incubation: Incubate the plates for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration to determine the CC50 for each cell line.
Protocol 2: Off-Target Binding Profile Assessment (Hypothetical)
While a comprehensive off-target binding profile for this compound is not publicly available, researchers can utilize commercial services for receptor profiling. A hypothetical profile is presented below for illustrative purposes. This type of analysis helps to identify potential off-target interactions that could explain unexpected phenotypes.
Example Data Table: this compound Binding Affinities (Ki, nM)
| Target | This compound (Ki, nM) |
| 5-HT6 Receptor (On-Target) | 2.5 |
| 5-HT2A Receptor | 150 |
| 5-HT2C Receptor | 300 |
| Dopamine D2 Receptor | 500 |
| Alpha-1 Adrenergic Receptor | 800 |
| Histamine H1 Receptor | 1200 |
This is a hypothetical table for educational purposes.
Visualizations
Caption: A workflow for troubleshooting unexpected cellular effects.
Caption: The antagonistic action of this compound on the 5-HT6 receptor.
References
Technical Support Center: Enhancing Cerlapirdine Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Cerlapirdine in animal studies. Given that this compound is a lipophilic compound with low aqueous solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. The following guidance is based on established methods for enhancing the bioavailability of BCS Class II compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound in animal studies?
A1: The primary challenge for this compound, as a BCS Class II compound, is its poor aqueous solubility (predicted water solubility of 0.00476 mg/mL)[1][2]. This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which becomes the rate-limiting step for absorption, despite its predicted high permeability. Consequently, this can result in low and variable oral bioavailability, making it difficult to establish a clear dose-response relationship in preclinical studies.
Q2: What are the initial formulation strategies to consider for improving this compound's bioavailability?
A2: For a BCS Class II drug like this compound, several formulation strategies can be employed to enhance its solubility and dissolution rate.[3][4][5] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can improve its dissolution.
-
Lipid-Based Formulations: Solubilizing this compound in lipids, surfactants, and co-solvents can enhance its absorption.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.
Q3: How do I select the appropriate animal model for this compound bioavailability studies?
A3: The choice of animal model (e.g., rats, mice, dogs) depends on the specific research question. However, it is crucial to be aware of species-specific differences in physiology and metabolism that can affect drug absorption. For instance, the pH of the gastrointestinal tract, transit time, and metabolic enzymes can vary significantly between species and may not always directly correlate with human pharmacokinetics.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor dissolution of the administered this compound formulation.
Troubleshooting Steps:
-
Characterize the Physicochemical Properties: Confirm the solubility of your current this compound batch in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Evaluate Formulation Strategies:
-
Micronization/Nanonization: If using a crystalline form, reduce the particle size through techniques like milling or high-pressure homogenization.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a simple oil-based solution.
-
| Formulation Strategy | Key Parameters to Optimize | Expected Outcome |
| Micronization | Particle size distribution (target < 10 µm) | Increased surface area, faster dissolution |
| Nanonization (Nanocrystals) | Particle size (< 1000 nm), stabilizer selection | Significantly increased surface area and dissolution velocity |
| Amorphous Solid Dispersion | Polymer type and drug-to-polymer ratio | Enhanced solubility due to the high-energy amorphous state |
| Lipid-Based Formulation (SEDDS) | Oil, surfactant, and co-surfactant ratios | Spontaneous formation of a micro/nanoemulsion in the GI tract, improving solubilization |
| Cyclodextrin Complexation | Type of cyclodextrin, drug-to-cyclodextrin molar ratio | Formation of an inclusion complex with improved water solubility |
Issue 2: Inconsistent Results Between Different Animal Subjects
Possible Cause: Variability in food intake or physiological state of the animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting/Fed State: Control the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic drugs. Lipid-based formulations, in particular, may show a positive food effect.
-
Dosing Vehicle: Ensure the dosing vehicle is consistent and appropriate for the chosen formulation.
-
-
Refine Dosing Technique: Ensure accurate and consistent administration of the formulation to each animal.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Objective: To produce a nanocrystal formulation of this compound to enhance its dissolution rate.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 1% w/v) in purified water.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a similar apparatus.
-
Mill at a specified speed and temperature for a predetermined duration (e.g., 24-48 hours), with periodic sampling to monitor particle size.
-
Separate the milled nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size distribution, zeta potential, and drug content.
-
The nanosuspension can be used directly for oral gavage in animal studies or can be further processed (e.g., lyophilized) into a solid dosage form.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To develop a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.
-
Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of oil, surfactant, and co-surfactant with water.
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the selected excipient mixture with gentle heating and stirring until a clear solution is formed.
-
Characterize the resulting SEDDS for self-emulsification time, droplet size of the resulting emulsion, and drug content.
-
The liquid SEDDS can be filled into capsules for oral administration to animals.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Mechanism of a SEDDS formulation for this compound.
References
Cerlapirdine HPLC assay validation and interference issues
Welcome to the Technical Support Center for Cerlapirdine HPLC Assay Validation and Interference Issues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when developing an HPLC method for this compound?
A1: When developing an HPLC method for a novel compound like this compound, the primary goal is to achieve adequate resolution, sensitivity, and robustness. Key parameters to optimize include:
-
Column Chemistry and Dimensions: A C18 column is a common starting point for many small molecules.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used in reversed-phase HPLC. The pH of the buffer is critical for controlling the retention and peak shape of ionizable compounds.
-
Detection Wavelength: The UV detector wavelength should be set at the absorbance maximum of this compound for optimal sensitivity.
-
Flow Rate and Temperature: These parameters can be adjusted to optimize resolution and run time.
Q2: How do I validate a newly developed HPLC method for this compound assay according to ICH guidelines?
A2: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the following parameters should be evaluated for an assay method: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3][4][5]
Q3: What is a forced degradation study and why is it important for a stability-indicating HPLC method for this compound?
A3: A forced degradation or stress testing study exposes the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to produce degradation products. This is crucial for developing a "stability-indicating" method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The goal is to ensure that the analytical method is specific for the intact drug and can monitor its stability over time.
Q4: What are common causes of peak fronting or tailing in the chromatogram of this compound?
A4: Peak asymmetry, such as fronting and tailing, can compromise the accuracy and precision of quantification.
-
Peak Tailing is often caused by strong interactions between the analyte and active sites on the column, a blocked column frit, or an inappropriate mobile phase pH.
-
Peak Fronting is less common but can occur due to sample overload (injecting too high a concentration), or if the sample is dissolved in a solvent stronger than the mobile phase.
Q5: How can I identify and mitigate matrix effects when analyzing this compound in biological samples?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. To assess matrix effects, one can compare the response of the analyte in a post-extraction spiked sample to that in a neat solution. Mitigation strategies include optimizing sample preparation (e.g., using solid-phase extraction), improving chromatographic separation to resolve the analyte from interfering components, and using a stable isotope-labeled internal standard.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | 1. Secondary interactions with silanol groups on the column. | - Adjust mobile phase pH to suppress ionization of the analyte or silanols. - Add a competing base (e.g., triethylamine) to the mobile phase. - Use an end-capped column. |
| 2. Column contamination or blockage. | - Flush the column with a strong solvent. - Replace the in-line filter or guard column. | |
| 3. Extra-column volume. | - Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Peak Fronting | 1. Sample overload. | - Dilute the sample or reduce the injection volume. |
| 2. Sample solvent stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Retention Time Variability
| Symptom | Potential Cause | Troubleshooting Step |
| Drifting Retention Times | 1. Inadequate column equilibration. | - Increase the column equilibration time between injections. |
| 2. Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| 3. Temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Sudden Shifts in Retention Time | 1. Air bubbles in the pump. | - Degas the mobile phase and purge the pump. |
| 2. Leak in the system. | - Check all fittings for leaks. |
Issue 3: Extraneous Peaks (Interference)
| Symptom | Potential Cause | Troubleshooting Step |
| Ghost Peaks | 1. Contamination from the injector or sample carryover. | - Run a blank injection after a high-concentration sample. - Clean the injector and autosampler needle. |
| 2. Impurities in the mobile phase. | - Use high-purity solvents and reagents. | |
| Baseline Noise/Drift | 1. Air bubbles in the system. | - Degas the mobile phase. |
| 2. Contaminated detector cell. | - Flush the detector cell with an appropriate solvent. | |
| 3. Mobile phase mixing issues. | - Ensure proper mixing of gradient mobile phases. |
Experimental Protocols
Protocol 1: HPLC Method Validation for this compound Assay
This protocol outlines the steps for validating a reversed-phase HPLC method for the quantification of this compound in a drug substance.
1. Specificity:
-
Analyze a blank (diluent), a placebo sample, a this compound standard, and a sample from a forced degradation study.
-
Acceptance Criteria: The this compound peak should be well-resolved from any peaks originating from the blank, placebo, and degradation products.
2. Linearity:
-
Prepare at least five concentrations of this compound standard across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Range:
-
The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits.
-
Acceptance Criteria: The range should typically be 80% to 120% of the test concentration for the assay of a drug substance.
4. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
6. Robustness:
-
Intentionally make small variations to the method parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability of the modified method.
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.
Protocol 2: Forced Degradation Study for this compound
This protocol describes a typical forced degradation study to establish the stability-indicating nature of an HPLC method.
1. Sample Preparation:
-
Prepare solutions of this compound in an appropriate solvent at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Analysis:
-
Analyze the stressed samples using the developed HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity of the this compound peak in the presence of degradation products.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Ensure that the main peak is spectrally pure and well-separated from all degradation product peaks.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of clonidine hydrochloride in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Interpreting Unexpected Pharmacological Effects of Cerlapirdine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in understanding and interpreting unexpected pharmacological effects observed during experiments with Cerlapirdine (also known as SAM-531, PF-05212365, and WAY-262531). This compound is a potent and selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor that was in development for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2][3] Its development was discontinued after Phase II clinical trials.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the 5-HT6 serotonin receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. By blocking this receptor, this compound was hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby improving cognitive function.
Q2: What are the known off-target interactions of this compound?
While developed as a selective 5-HT6 antagonist, preclinical data suggests that this compound also possesses affinity for the 5-HT7 and 5-HT2B serotonin receptors. The precise binding affinities (Ki values) for these off-target receptors are not widely published, but these interactions are a potential source of unexpected pharmacological effects.
Q3: What were the general safety findings from the clinical trials of this compound?
In a Phase II clinical trial (NCT00895895), this compound demonstrated a good side effect profile with no incidence of serious adverse events reported. However, detailed public reports on the specific types and frequencies of non-serious adverse events are limited. When investigating unexpected effects, it is important to consider the general safety profile of the 5-HT6 receptor antagonist class, which can include central nervous system (CNS) effects.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses potential discrepancies and unexpected results that researchers may encounter when working with this compound.
| Observed Unexpected Effect | Potential Cause | Recommended Troubleshooting Steps |
| Atypical behavioral changes in animal models not consistent with 5-HT6 antagonism (e.g., unexpected sedative or anxiolytic-like effects). | Interaction with 5-HT7 receptors. Antagonism of 5-HT7 receptors has been linked to modulation of sleep and anxiety. | 1. Conduct counter-screening experiments: Test this compound in functional assays specific for 5-HT7 receptor activity. 2. Use a more selective 5-HT6 antagonist as a control: Compare the behavioral effects of this compound with a compound with higher selectivity for the 5-HT6 receptor over the 5-HT7 receptor. 3. Review literature on 5-HT7 pharmacology: Investigate if the observed phenotype aligns with known effects of 5-HT7 receptor modulation. |
| Cardiovascular effects, such as changes in heart rate or blood pressure. | Interaction with 5-HT2B receptors. Agonism at 5-HT2B receptors is known to be involved in cardiac valve fibroplasia. While this compound is an antagonist, off-target effects at this receptor should be considered. | 1. Perform in vitro cardiovascular safety profiling: Assess the effect of this compound on cardiac ion channels and receptor binding assays for cardiovascular targets, including 5-HT2B. 2. Monitor cardiovascular parameters in vivo: In animal studies, include continuous monitoring of electrocardiogram (ECG) and blood pressure. |
| Discrepancies in neurotransmitter levels compared to other 5-HT6 antagonists (e.g., unexpected changes in dopamine or norepinephrine). | Modulation of cholinergic and glutamatergic systems. While the primary hypothesis involves acetylcholine and glutamate, downstream effects on other neurotransmitter systems are possible. | 1. Expand neurotransmitter analysis: In microdialysis studies, analyze for a broader range of neurotransmitters and their metabolites. 2. Investigate regional differences: Place microdialysis probes in different brain regions to understand the neurochemical effects of this compound with greater anatomical resolution. |
| High inter-individual variability in response. | Genetic polymorphisms in off-target receptors or drug-metabolizing enzymes. | 1. Consider pharmacogenomic analysis: If working with human-derived cells or in clinical research settings, assess for polymorphisms in 5-HT7, 5-HT2B, and relevant cytochrome P450 enzymes. |
Data Presentation
Due to the limited availability of publicly accessible quantitative data for this compound's off-target binding affinities, a qualitative summary is provided below. Researchers are encouraged to perform their own binding assays to obtain precise Ki values for their specific experimental conditions.
Table 1: Qualitative Binding Profile of this compound
| Receptor Target | Interaction Type | Reported Affinity | Potential for Unexpected Effects |
| 5-HT6 | Antagonist | High (Primary Target) | N/A (Expected Effect) |
| 5-HT7 | Antagonist | Moderate | High (Behavioral, Sleep) |
| 5-HT2B | Antagonist | Lower | Moderate (Cardiovascular) |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for 5-HT6, 5-HT7, and 5-HT2B receptors.
Objective: To quantify the binding affinity of this compound for specific serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the human recombinant 5-HT6, 5-HT7, or 5-HT2B receptor.
-
Radioligand specific for each receptor (e.g., [3H]LSD for 5-HT6, [3H]5-CT for 5-HT7, [3H]LSD for 5-HT2B).
-
This compound at a range of concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the respective receptor).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either a specific concentration of this compound or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol outlines a general procedure for measuring extracellular levels of acetylcholine and glutamate in the hippocampus of freely moving rodents following this compound administration.
Objective: To assess the in vivo effects of this compound on cholinergic and glutamatergic neurotransmission.
Materials:
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Stereotaxic apparatus.
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Microdialysis probes.
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Surgical instruments for probe implantation.
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A liquid swivel and tether system.
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A microinfusion pump.
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Artificial cerebrospinal fluid (aCSF).
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This compound solution for administration (e.g., intraperitoneal injection).
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A fraction collector.
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High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
Procedure:
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Anesthetize the animal and place it in the stereotaxic apparatus.
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Implant a guide cannula targeted to the hippocampus.
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Allow the animal to recover from surgery for several days.
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On the day of the experiment, insert the microdialysis probe through the guide cannula.
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Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
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Administer this compound or vehicle to the animal.
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Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
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Analyze the dialysate samples for acetylcholine and glutamate concentrations using HPLC.
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Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal.
Mandatory Visualizations
Caption: Workflow for investigating unexpected pharmacological effects of this compound.
Caption: Putative signaling pathways for this compound's on-target and off-target effects.
References
Navigating Cerlapirdine Studies: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for adjusting Cerlapirdine experimental protocols across different animal strains. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo studies, ensuring greater accuracy and reproducibility of results.
Understanding this compound
This compound is a selective serotonin 6 (5-HT6) receptor antagonist that was investigated for its potential cognitive-enhancing effects in conditions such as Alzheimer's disease and schizophrenia.[1] As with many centrally acting drugs, its efficacy and pharmacokinetic profile can vary significantly between different animal strains, necessitating careful protocol adjustments. A critical consideration for researchers is the notable difference in the pharmacological properties of the 5-HT6 receptor between mice and rats, which can impact the binding and effect of antagonists like this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when adapting a this compound protocol from rats to mice?
A1: Due to inherent physiological and metabolic differences, direct scaling of dosage based on body weight is often inaccurate. Key factors to consider include:
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Metabolic Rate: Mice generally have a higher basal metabolic rate than rats, which can lead to faster drug clearance.[3]
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Receptor Pharmacology: There are known pharmacological differences in the 5-HT6 receptor between rats and mice, which can affect drug affinity and efficacy.[2]
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CYP Enzyme Expression: The expression and activity of cytochrome P450 enzymes, crucial for drug metabolism, differ significantly between the two species.[3]
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Body Composition and Plasma Protein Binding: Variations in body fat and plasma protein levels can alter the volume of distribution and the concentration of free, active drug.
Q2: Should I administer this compound orally (P.O.) or intraperitoneally (I.P.)?
A2: The choice of administration route depends on the experimental goals.
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Oral (P.O.) Gavage: This route mimics the intended clinical route of administration for many drugs and allows for the assessment of oral bioavailability. However, it can be stressful for the animals and may lead to variability in absorption due to factors like stomach content.
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Intraperitoneal (I.P.) Injection: I.P. administration generally leads to faster and more complete absorption compared to the oral route, bypassing the first-pass metabolism in the liver. This can be advantageous for proof-of-concept studies where achieving consistent systemic exposure is a priority.
Q3: What are the typical dosages of 5-HT6 receptor antagonists used in rodent cognitive models?
A3: Dosages for 5-HT6 receptor antagonists in cognitive enhancement studies in rats have ranged from 3 to 10 mg/kg. However, the optimal dose for this compound in a specific strain and behavioral paradigm must be determined empirically through dose-response studies.
Q4: Are there known safety and toxicology concerns with this compound in animal models?
A4: While specific public data on this compound's toxicology is limited, preclinical studies for drugs in this class typically assess for a range of potential adverse effects. Researchers should monitor for general signs of distress, changes in body weight, and any abnormal behaviors. It is crucial to consult institutional animal care and use committee (IACUC) guidelines and relevant safety data for similar compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of behavioral effect in a cognitive task (e.g., Novel Object Recognition, Morris Water Maze). | 1. Inappropriate Dose: The dose may be too low to elicit a therapeutic effect or so high that it causes off-target or sedative effects. 2. Strain-Specific Ineffectiveness: The chosen animal strain may be a non-responder to this compound's mechanism of action. 3. Protocol Execution: Issues with the behavioral testing protocol itself, such as inadequate habituation, stressful testing conditions, or problems with the apparatus. 4. Pharmacokinetic Issues: Poor oral bioavailability or rapid metabolism in the specific strain might be preventing sufficient brain exposure. | 1. Conduct a Dose-Response Study: Test a range of doses to identify an effective and well-tolerated dose. 2. Review Strain Selection: Consult literature on the cognitive performance and serotonergic system of the chosen strain. Consider testing in a different, well-characterized strain. 3. Optimize Behavioral Protocol: Ensure proper habituation of animals to the testing room and apparatus. Minimize environmental stressors like noise and inconsistent lighting. Verify the functionality of all equipment. 4. Evaluate Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to determine brain and plasma concentrations of this compound in your chosen strain and administration route. |
| High variability in behavioral data between animals. | 1. Inconsistent Drug Administration: Variations in gavage or injection technique can lead to inconsistent dosing. 2. Animal Stress: High levels of stress can significantly impact cognitive performance and introduce variability. 3. Individual Animal Differences: Natural biological variation among animals. | 1. Standardize Administration Technique: Ensure all personnel are thoroughly trained and consistent in their administration technique. 2. Acclimatize and Handle Animals Properly: Allow for an adequate acclimatization period and handle animals gently and consistently to reduce stress. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
| Unexpected anxiogenic-like or sedative effects. | 1. Off-Target Effects: At higher doses, this compound may interact with other receptors, leading to unintended behavioral outcomes. 2. "Agonist/Antagonist Paradox": Some 5-HT6 receptor ligands have shown paradoxical effects where both agonists and antagonists produce similar behavioral outcomes in certain models. | 1. Lower the Dose: Test lower doses to see if the unexpected effects are dose-dependent. 2. Review Literature on Similar Compounds: Investigate if similar paradoxical effects have been reported for other 5-HT6 receptor antagonists. |
| Animals are not exploring the objects in the Novel Object Recognition (NOR) test. | 1. Neophobia: Animals may be anxious in the novel environment and avoid the objects. 2. Lack of Motivation: The objects may not be sufficiently interesting to the animals. 3. Olfactory Cues: Residual scents from previous animals can cause anxiety and alter exploratory behavior. | 1. Thorough Habituation: Ensure animals are well-habituated to the testing arena before the introduction of objects. 2. Object Selection: Use objects that are appropriately sized and textured to encourage exploration. Avoid objects that the animals can easily climb on or that have strong odors. 3. Thorough Cleaning: Meticulously clean the arena and objects between each animal to remove any odor cues. |
| Animals are floating or showing freezing behavior in the Morris Water Maze (MWM) test. | 1. Anxiety/Stress: The stress of the water can induce freezing behavior. 2. Water Temperature: If the water is too warm, animals may be less motivated to escape. If it is too cold, it can induce hypothermia and impair performance. 3. Motor Deficits: The drug may be causing subtle motor impairments. | 1. Proper Handling and Habituation: Handle mice gently and provide adequate habituation to the testing room. 2. Optimize Water Temperature: Maintain a consistent and appropriate water temperature (typically 20-24°C for rats and 24-26°C for mice). 3. Conduct Motor Function Tests: Use tests like the rotarod to rule out any drug-induced motor deficits. |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
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An open-field arena (e.g., 50x50x50 cm for rats, 40x40x40 cm for mice).
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A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
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Habituation: For 2-3 days prior to testing, allow each animal to explore the empty arena for 10 minutes per day.
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Training/Familiarization Phase (Day 1):
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Place two identical objects in the arena.
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Allow the animal to explore the arena and objects for a set period (e.g., 5-10 minutes).
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Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
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Test Phase (Day 2):
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After a retention interval (e.g., 24 hours), place the animal back in the arena.
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One of the familiar objects is replaced with a novel object.
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Allow the animal to explore for a set period (e.g., 5 minutes).
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Record the time spent exploring the familiar and the novel object.
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Data Analysis:
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Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
Morris Water Maze (MWM) Test
This test is a widely used tool to assess spatial learning and memory.
Apparatus:
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A circular pool (e.g., 1.5-2 m diameter for rats, 1.2 m for mice) filled with water made opaque with non-toxic paint or milk powder.
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An escape platform submerged 1-2 cm below the water surface.
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A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
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Acquisition Phase (Days 1-5):
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Conduct 4 trials per day for each animal.
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In each trial, the animal is released from one of four starting positions (North, South, East, West) in a quasi-random order.
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The animal is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
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The animal is allowed to remain on the platform for 15-30 seconds.
-
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Probe Trial (Day 6):
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The escape platform is removed from the pool.
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The animal is allowed to swim freely for a set period (e.g., 60 seconds).
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The time spent in the target quadrant (where the platform was previously located) is recorded.
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Data Analysis:
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Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.
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Time in Target Quadrant: During the probe trial, a significant amount of time spent in the target quadrant indicates good spatial memory.
Visualizations
Caption: Proposed signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: A logical workflow for adapting a this compound experimental protocol to a new animal strain.
Caption: A decision tree for troubleshooting the absence of a behavioral effect in this compound experiments.
References
Managing central nervous system side effects of Cerlapirdine in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential central nervous system (CNS) side effects of Cerlapirdine in animal models. The information is presented in a question-and-answer format for easy reference.
Disclaimer: this compound is a 5-HT6 receptor antagonist whose development was discontinued. As such, there is limited publicly available information on its specific CNS side effect profile in preclinical animal models. The guidance provided here is based on the known mechanism of action of this compound and the general profile of 5-HT6 receptor antagonists as a class. Researchers should always perform thorough dose-range finding and safety pharmacology studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin 6 (5-HT6) receptor antagonist.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and behavior, such as the hippocampus and striatum.[2] By blocking this receptor, this compound is thought to modulate the activity of other neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[2][3][4]
Q2: What are the potential CNS side effects of 5-HT6 receptor antagonists in animal models?
While specific data for this compound is scarce, preclinical studies with other 5-HT6 receptor antagonists have generally shown a favorable safety profile. However, researchers should be observant for potential class-related effects, which may include:
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Changes in motor activity: Some studies have evaluated the effects of 5-HT6 receptor antagonists on spontaneous motility.
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Catalepsy: This is a state of immobility and is often assessed in preclinical safety studies of CNS-active compounds.
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Stretching and yawning: Some 5-HT6 receptor antagonists have been reported to induce a "stretching syndrome" in rats, which is thought to be mediated by cholinergic mechanisms.
Q3: What are the key considerations when designing a study to assess the CNS side effects of this compound?
Several factors can influence the outcomes of behavioral and CNS safety studies in rodents. It is crucial to maintain consistency and minimize variability by controlling for:
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Environmental factors: Maintain consistent housing conditions, and minimize noise and olfactory disturbances during testing.
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Experimenter effects: Handling techniques should be consistent across all animals and experimenters.
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Biological variables: The sex, age, and strain of the animals can significantly impact behavioral readouts. The estrous cycle in female rodents should also be considered.
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Circadian rhythm: Mice and rats are nocturnal. Testing should be conducted at the same time each day to account for natural fluctuations in activity and stress hormones.
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Test order: When conducting multiple behavioral tests, the order of testing should be consistent, generally proceeding from the least to the most stressful paradigms.
Troubleshooting Guides
Issue 1: I am observing unexpected changes in locomotor activity in my this compound-treated animals.
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Possible Cause: The observed changes could be a direct pharmacological effect of this compound, or they could be secondary to other factors.
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Troubleshooting Steps:
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Dose-Response Assessment: Determine if the effect is dose-dependent. A clear dose-response relationship suggests a direct pharmacological effect.
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Control for Confounding Factors: Review your experimental protocol to ensure that environmental conditions, handling, and time of testing are consistent across all groups.
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Detailed Behavioral Phenotyping: Utilize a Functional Observational Battery (FOB) or Irwin test to systematically assess various aspects of motor function and behavior. This can help differentiate between general hyperactivity, ataxia, or stereotypy.
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Automated Monitoring: Employ automated systems for continuous monitoring of locomotor activity in the home cage to obtain unbiased, long-term data and assess circadian patterns.
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Issue 2: My animals are exhibiting repetitive stretching and yawning behavior after this compound administration.
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Possible Cause: This may be the "stretching syndrome" that has been associated with some 5-HT6 receptor antagonists and is thought to involve cholinergic pathways.
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Troubleshooting Steps:
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Characterize the Behavior: Quantify the frequency and duration of the stretching and yawning episodes in a dose-dependent manner.
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Pharmacological Challenge: To investigate the cholinergic hypothesis, you could co-administer a non-selective muscarinic antagonist like scopolamine to see if it attenuates the stretching behavior. Note that this will also impact cognitive readouts.
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Assess Impact on Primary Endpoints: Determine if this behavior interferes with the performance of the animals in your primary cognitive or behavioral assays. If so, consider adjusting the timing of your dosing and testing paradigms.
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Data Presentation
Table 1: Potential CNS Side Effects of 5-HT6 Receptor Antagonists in Animal Models and Mitigation Strategies
| Potential Side Effect | Animal Model | Observation Method | Potential Mitigation/Troubleshooting |
| Altered Locomotor Activity | Rodents | Open Field Test, Home Cage Monitoring | Conduct a full dose-response study. Control for environmental and handling variables. Use automated monitoring for unbiased assessment. |
| Catalepsy | Rats | Bar Test | Include catalepsy assessment in your safety pharmacology screen. Compare with a positive control (e.g., haloperidol). |
| Stretching and Yawning | Rats | Direct Observation and Scoring | Quantify the behavior in a dose-dependent manner. Investigate the underlying mechanism with pharmacological tools if necessary. |
| Seizures | General | Clinical Observation, Video Monitoring | Although not commonly reported for this class, be vigilant for any seizure-like activity, especially at high doses. |
Experimental Protocols
Protocol 1: Modified Irwin Test for CNS Safety Screening in Rats
This protocol is a modification of the Irwin test, a primary observational method for assessing the neurobehavioral and physiological effects of a novel compound.
1. Animals and Housing:
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Use adult male or female Sprague-Dawley or Wistar rats.
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House animals individually for at least 3 days prior to testing to allow for acclimatization.
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Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.
2. Dosing and Observation:
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Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
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Observe each animal at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to capture peak and subsequent effects.
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A trained observer who is blind to the treatment conditions should perform all scoring.
3. Observational Parameters:
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Behavioral: Alertness, grooming, irritability, fear, stereotypy, passivity.
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Neurological: Tremors, convulsions, ataxia, righting reflex, catalepsy (bar test), gait abnormalities.
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Autonomic: Piloerection, salivation, pupil size, respiration rate.
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Physiological: Body temperature.
4. Scoring:
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Use a standardized scoring sheet with a numerical scale for each parameter (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
Protocol 2: Open Field Test for Locomotor Activity Assessment
1. Apparatus:
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A square arena (e.g., 100 cm x 100 cm) with high walls to prevent escape.
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The arena should be made of a non-porous material for easy cleaning between trials.
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The test should be conducted under uniform, low-light conditions.
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An overhead camera connected to video-tracking software is used to record and analyze the animal's movement.
2. Procedure:
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Dose the animals with this compound or vehicle as required by the study design.
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At the designated time point post-dosing, gently place the animal in the center of the open field arena.
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Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
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Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
3. Data Analysis:
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Locomotor Activity: Total distance traveled, average speed.
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Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.
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Exploratory Behavior: Rearing frequency.
Mandatory Visualizations
Caption: Proposed Signaling Pathway of this compound
Caption: Experimental Workflow for CNS Side Effect Assessment
References
- 1. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two 5-HT6 Receptor Antagonists: Comparing the Efficacy of Cerlapirdine and Idalopirdine in Cognitive Models
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers has led to the exploration of numerous molecular targets. Among these, the serotonin 5-HT6 receptor has emerged as a promising candidate. This guide provides a comparative analysis of two such antagonists, Cerlapirdine (also known as PF-05212365 and SAM-531) and Idalopirdine (Lu AE58054), in cognitive models. While both compounds share a common mechanism of action, their developmental paths and the availability of public efficacy data diverge significantly, impacting a direct head-to-head comparison.
Executive Summary
This guide synthesizes available preclinical and clinical data for this compound and Idalopirdine. Idalopirdine, developed by Lundbeck, progressed to Phase III clinical trials for Alzheimer's disease, with mixed results between its Phase II and Phase III studies. In contrast, this compound, developed by Pfizer, completed a Phase II trial for cognitive disorders associated with Alzheimer's disease and schizophrenia, but its development was discontinued, and detailed efficacy data are not publicly available. This document presents the available quantitative data for Idalopirdine, outlines the experimental protocols of its key clinical trials, and illustrates the common signaling pathway for 5-HT6 receptor antagonists. Due to the lack of public data for this compound, a direct quantitative comparison of efficacy is not possible.
Mechanism of Action: Targeting the 5-HT6 Receptor
Both this compound and Idalopirdine are selective antagonists of the serotonin 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. Blockade of 5-HT6 receptors is thought to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are pivotal for learning and memory processes.
Idalopirdine: A Journey Through Clinical Trials
Idalopirdine's development program provides a case study in the challenges of translating promising early-phase results into late-stage clinical success.
Preclinical Evidence
Preclinical studies in rats suggested that Idalopirdine could enhance cognitive performance, particularly when used as an adjunct to acetylcholinesterase inhibitors like donepezil. These studies often employed cognitive tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) to assess learning and memory.
Clinical Efficacy
Phase II LADDER Study (NCT01019421)
The LADDER study was a randomized, double-blind, placebo-controlled Phase II trial that showed promising results for Idalopirdine.
Table 1: Efficacy of Idalopirdine in the Phase II LADDER Study
| Outcome Measure | Idalopirdine (90 mg/day) + Donepezil | Placebo + Donepezil | Treatment Difference | p-value |
| Change from Baseline in ADAS-Cog Total Score at Week 24 | -0.77 (SD 0.55) | +1.38 (SD 0.53) | -2.16 | 0.0040 |
Data sourced from the LADDER clinical trial publication.[1]
Phase III Program (STARSHINE, STARBEAM, and STARBRIGHT)
Despite the encouraging Phase II results, the three larger Phase III trials (STARSHINE - NCT01955161, STARBEAM - NCT02006641, and STARBRIGHT - NCT02006654) failed to meet their primary endpoints.[2][3][4][5] These trials evaluated various doses of Idalopirdine as an add-on to cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease.
Table 2: Efficacy of Idalopirdine in the Phase III STARSHINE Study
| Outcome Measure | Idalopirdine (30 mg/day) + Donepezil | Idalopirdine (60 mg/day) + Donepezil | Placebo + Donepezil |
| Change from Baseline in ADAS-Cog Total Score at Week 24 | No significant difference vs. placebo | No significant difference vs. placebo | - |
The STARSHINE study did not show a statistically significant improvement in cognition for either dose of Idalopirdine compared to placebo.
This compound: An Undeveloped Potential
This compound was under development by Pfizer for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia. A Phase II clinical trial (NCT00895895) was completed in 2011. However, the development of this compound was discontinued, and the detailed results of this trial, as well as any preceding preclinical efficacy studies, have not been made publicly available. Therefore, a quantitative comparison of this compound's efficacy with Idalopirdine is not possible based on the current publicly accessible information.
Experimental Protocols
Idalopirdine Phase II LADDER Study (NCT01019421)
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Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
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Participants: 278 patients aged 50 years or older with a diagnosis of moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-19). All patients were on stable treatment with 10 mg/day of donepezil for at least 3 months.
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Intervention: Patients were randomized to receive either Idalopirdine (30 mg three times daily, for a total of 90 mg/day) or a matching placebo, in addition to their ongoing donepezil treatment.
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Primary Outcome: Change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.
Idalopirdine Phase III Program (STARSHINE, STARBEAM, STARBRIGHT)
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Study Design: Three separate 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
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Participants: A total of 2,525 patients with mild-to-moderate Alzheimer's disease who were on stable treatment with a cholinesterase inhibitor (donepezil in STARSHINE and STARBEAM; donepezil, rivastigmine, or galantamine in STARBRIGHT).
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Intervention: Patients were randomized to receive various once-daily doses of Idalopirdine (10 mg, 30 mg, or 60 mg) or placebo as an adjunct to their ongoing cholinesterase inhibitor therapy.
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Primary Outcome: Change from baseline in the ADAS-Cog total score at week 24.
Conclusion
The comparison between this compound and Idalopirdine is constrained by a significant disparity in the availability of public data. Idalopirdine's trajectory from a promising Phase II study to disappointing Phase III outcomes underscores the inherent risks and complexities of Alzheimer's disease drug development. The lack of published efficacy data for this compound following its Phase II trial prevents a direct comparison and leaves its potential in cognitive enhancement unevaluated in the public domain. Both molecules, by targeting the 5-HT6 receptor, represent a rational approach to cognitive enhancement; however, the clinical validation of this mechanism remains an ongoing challenge for the field. Future research and greater transparency in reporting trial results, even for discontinued compounds, are crucial for advancing our collective understanding and guiding future drug discovery efforts in cognitive disorders.
References
- 1. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. pharmatimes.com [pharmatimes.com]
A Comparative Guide to Cerlapirdine and Latrepirdine for 5-HT6 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cerlapirdine and Latrepirdine, two investigational drugs that have been evaluated for their antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target of interest for cognitive enhancement in neurodegenerative diseases such as Alzheimer's disease. Both compounds ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials, leading to the discontinuation of their development for this indication. However, a comparative analysis of their pharmacological properties and clinical trajectories offers valuable insights for future drug discovery and development efforts targeting the 5-HT6 receptor.
Executive Summary
| Feature | This compound (SAM-531) | Latrepirdine (Dimebon) |
| Primary Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist, with activity at other receptors |
| Binding Affinity (Ki) for human 5-HT6 | Potent (specific value not publicly available) | ~30 nM |
| Development Status | Discontinued after Phase II trials for Alzheimer's disease due to futility. | Discontinued after Phase III trials for Alzheimer's and Huntington's diseases failed to meet primary endpoints. |
| Key Characteristics | A selective and potent full antagonist of the 5-HT6 receptor. | Originally an antihistamine with a multi-target profile, including antagonism at histamine H1 and other serotonin receptors. |
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with learning and memory, such as the hippocampus and cortex. Its primary signaling pathway involves coupling to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, including acetylcholine and glutamate.
Comparative Data
Binding Affinity and Potency
A direct quantitative comparison of the binding affinities of this compound and Latrepirdine for the 5-HT6 receptor is challenging due to the limited availability of public data for this compound.
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Latrepirdine: Originally developed as an antihistamine, Latrepirdine was later identified as a 5-HT6 receptor antagonist. Its binding affinity (Ki) for the human 5-HT6 receptor is reported to be approximately 30 nM.[1] It also demonstrates affinity for other receptors, including histamine H1 and other serotonin receptor subtypes.[2]
Pharmacokinetics
The pharmacokinetic profiles of both drugs have been characterized in preclinical and clinical studies.
| Parameter | This compound | Latrepirdine |
| Bioavailability (Oral) | Data from human clinical trials is not publicly available. | Poor and variable in humans due to extensive first-pass metabolism. Preclinical studies in rats and rabbits showed bioavailability of 53% and 70%, respectively. |
| Metabolism | Information not publicly available. | Primarily metabolized by the polymorphic enzyme CYP2D6, leading to significant interindividual variability in plasma concentrations. |
| Brain Penetration | Assumed to be CNS penetrant based on its development for a CNS target. | Good brain penetration has been reported in preclinical studies. |
| Half-life | Data from human clinical trials is not publicly available. | Relatively short half-life reported in preclinical studies. |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Latrepirdine) for the 5-HT6 receptor.
Methodology:
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Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor are prepared from a stable cell line (e.g., HEK293 cells). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
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Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
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Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
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Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Antagonism Assay (cAMP Accumulation Assay)
Objective: To determine the functional potency of a test compound as an antagonist of the 5-HT6 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) is cultured.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80). This is done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined. This value is indicative of the functional potency of the antagonist.
Signaling Pathways and Visualizations
The 5-HT6 receptor primarily signals through the Gs-cAMP pathway. However, evidence suggests it can also engage other signaling cascades, contributing to its complex biological effects.
Caption: 5-HT6 Receptor Signaling Pathways
This diagram illustrates the canonical Gs-cAMP signaling pathway of the 5-HT6 receptor and its interaction with other signaling molecules like Fyn kinase, mTOR, and Cdk5. Antagonists like this compound and Latrepirdine block the initial activation of this cascade by serotonin.
Caption: Workflow for 5-HT6 Antagonist Evaluation
This workflow outlines the typical progression for evaluating a 5-HT6 receptor antagonist, from initial in vitro characterization of binding and function to in vivo pharmacokinetic and efficacy studies, and finally through the phases of clinical development.
Caption: Drug Development Logic for 5-HT6 Antagonists
This diagram illustrates the logical progression from identifying the 5-HT6 receptor as a target to the clinical outcome for both this compound and Latrepirdine, highlighting their distinct profiles as selective and multi-target antagonists, respectively.
Conclusion
Both this compound and Latrepirdine, despite their different pharmacological profiles, ultimately failed to demonstrate clinical efficacy as 5-HT6 receptor antagonists for the treatment of cognitive deficits in Alzheimer's disease. Latrepirdine's journey from a repurposed antihistamine with a multi-target profile to a failed Alzheimer's drug highlights the complexities of translating preclinical findings to clinical success, especially with compounds that have multiple mechanisms of action. This compound, a more selective and potent antagonist, also failed, suggesting that potent 5-HT6 receptor antagonism alone may not be a sufficient therapeutic strategy for Alzheimer's disease.
The lack of success of these and other 5-HT6 receptor antagonists in late-stage clinical trials has led to a re-evaluation of this target for cognitive enhancement. Future research may need to focus on patient populations with specific biomarkers, combination therapies, or exploring the nuances of 5-HT6 receptor signaling beyond the canonical cAMP pathway. The data and experimental context provided in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the 5-HT6 receptor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cerlapirdine's Mechanism of Action: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected pharmacological effects of Cerlapirdine, a selective 5-HT6 receptor antagonist, in wild-type versus 5-HT6 receptor knockout animal models. By leveraging receptor knockout models, researchers can definitively validate the on-target mechanism of action of novel therapeutic compounds. This document outlines the theoretical framework, experimental design, and expected outcomes of such validation studies for this compound, supported by illustrative data from studies on other selective 5-HT6 receptor antagonists.
Introduction to this compound and its Proposed Mechanism of Action
This compound (also known as SAM-531) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for cognition, such as the hippocampus and cortex.[2][3] Preclinical and early clinical studies have investigated this compound for its potential to treat cognitive impairment associated with neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.[1]
The therapeutic hypothesis for this compound is that by blocking the 5-HT6 receptor, it enhances cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes. The use of 5-HT6 receptor knockout models provides a powerful tool to confirm that the observed pro-cognitive effects of this compound are indeed mediated through its interaction with the 5-HT6 receptor.
The Role of Receptor Knockout Models in Target Validation
Receptor knockout (KO) animal models, typically mice, are genetically engineered to lack a specific receptor. In the context of drug development, these models are invaluable for:
-
Confirming On-Target Effects: If a drug's effect is present in wild-type (WT) animals but absent in KO animals, it provides strong evidence that the drug acts through the knocked-out receptor.
-
Identifying Off-Target Effects: If a drug still produces a physiological effect in KO animals, it suggests that it may be interacting with other targets.
-
Elucidating Biological Pathways: These models help to understand the physiological role of the targeted receptor.
Comparative Analysis: this compound in Wild-Type vs. 5-HT6 Receptor Knockout Models
In Vitro Receptor Binding Affinity
This initial screen confirms the drug's high affinity and selectivity for the target receptor.
| Parameter | This compound | Alternative 5-HT6 Antagonist (e.g., Idalopirdine) |
| 5-HT6 Receptor Binding Affinity (Ki) | High Affinity (nM range) | High Affinity (nM range) |
| Selectivity over other 5-HT receptors | High | High |
| Selectivity over other neurotransmitter receptors | High | High |
Data based on the known high selectivity of this compound for the 5-HT6 receptor.
Behavioral Assays: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral paradigm to assess learning and memory in rodents.
| Animal Model | Treatment | Expected Discrimination Index* | Interpretation |
| Wild-Type (WT) | Vehicle | ~0.5 (chance performance) | Normal memory function. |
| Wild-Type (WT) | This compound | >0.6 | Cognitive Enhancement: this compound improves recognition memory. |
| 5-HT6 Knockout (KO) | Vehicle | ~0.5 (or potential baseline deficit) | Baseline memory function in the absence of the 5-HT6 receptor. |
| 5-HT6 Knockout (KO) | This compound | ~0.5 | Mechanism Validation: The cognitive-enhancing effects of this compound are absent, confirming its action via the 5-HT6 receptor. |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Neurochemical Analysis: In Vivo Microdialysis
This technique measures neurotransmitter levels in specific brain regions of freely moving animals. A key hypothesis is that 5-HT6 receptor antagonism increases acetylcholine (ACh) release in the prefrontal cortex and hippocampus.
| Animal Model | Treatment | Expected Change in Extracellular Acetylcholine (%) | Interpretation |
| Wild-Type (WT) | Vehicle | Baseline (100%) | Normal basal acetylcholine levels. |
| Wild-Type (WT) | This compound | ↑ (~150-200%) | Neurochemical Correlate of Efficacy: this compound increases acetylcholine release, a putative mechanism for cognitive enhancement. |
| 5-HT6 Knockout (KO) | Vehicle | Baseline (100%) | Normal basal acetylcholine levels. |
| 5-HT6 Knockout (KO) | This compound | ~100% | Mechanism Validation: this compound fails to increase acetylcholine release, indicating this effect is mediated by the 5-HT6 receptor. |
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm).
-
A variety of objects that are of similar size but different in shape and texture.
-
Video recording and tracking software.
-
This compound and vehicle solutions.
Procedure:
-
Habituation (Day 1):
-
Individually place each mouse in the empty open-field arena for 5-10 minutes to allow for acclimation.
-
-
Training/Familiarization Phase (Day 2, T1):
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase (Day 2, T2):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore freely for 5 minutes and record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for each mouse.
-
Compare the DI between the different treatment groups (WT-Vehicle, WT-Cerlapirdine, KO-Vehicle, KO-Cerlapirdine) using appropriate statistical tests (e.g., ANOVA).
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the medial prefrontal cortex (mPFC).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for acetylcholine analysis.
-
This compound and vehicle solutions.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the mPFC.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer this compound or vehicle (i.p.).
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
Data Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ED.
-
Express the post-treatment acetylcholine levels as a percentage of the baseline levels for each animal.
-
Compare the changes in acetylcholine levels between the different treatment groups using statistical analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Simplified 5-HT6 receptor signaling cascade.
Caption: Workflow for the Novel Object Recognition test.
Caption: Logical framework for validating the mechanism of action.
Conclusion
The use of 5-HT6 receptor knockout models is a critical step in the preclinical validation of this compound's mechanism of action. The expected absence of pro-cognitive and neurochemical effects in these models, in stark contrast to the effects observed in wild-type animals, would provide definitive evidence that this compound exerts its therapeutic potential through the selective antagonism of the 5-HT6 receptor. This guide provides a foundational framework for designing and interpreting such pivotal studies in the drug development pipeline.
References
The Promise and Peril of 5-HT6 Receptor Antagonism for Cognitive Enhancement: A Comparative Analysis
A deep dive into the clinical trial landscape of 5-HT6 receptor antagonists, including the investigational drug Cerlapirdine, reveals a stark contrast between preclinical promise and clinical outcomes. This guide provides a comparative analysis of this therapeutic class against established cognitive enhancers, offering researchers, scientists, and drug development professionals a data-driven perspective on the challenges and future directions in the quest for effective cognitive enhancement.
While preclinical studies have suggested that blocking the 5-hydroxytryptamine-6 (5-HT6) receptor could enhance cognition by modulating cholinergic and glutamatergic neurotransmission, clinical trials with compounds from this class have largely failed to translate these findings into meaningful cognitive improvements in patients with Alzheimer's disease. This comparative guide will cross-validate the effects of 5-HT6 receptor antagonists, with a focus on the available data for this class, against the known efficacy of approved cognitive enhancers such as donepezil, memantine, and the wakefulness-promoting agent, modafinil.
This compound and the 5-HT6 Receptor Antagonist Class: A Story of Unmet Expectations
This compound (SAM-531) is an investigational selective 5-HT6 receptor antagonist.[1] Despite early-phase clinical trials assessing its safety and tolerability, publicly available quantitative data on its efficacy for cognitive enhancement remains elusive.[1] However, the clinical development of other drugs in this class, such as intepirdine and idalopirdine, provides valuable insights into the potential of this therapeutic strategy.
Unfortunately, the clinical trial results for these compounds have been largely disappointing. Multiple phase 3 clinical trials of both intepirdine and idalopirdine as adjunctive therapies in patients with mild-to-moderate Alzheimer's disease failed to demonstrate a statistically significant improvement in cognitive function compared to placebo.[2]
Comparative Efficacy of Cognitive Enhancers
To provide a clear comparison, the following table summarizes the available clinical data on the cognitive effects of 5-HT6 receptor antagonists (represented by intepirdine and idalopirdine) and other established cognitive enhancers. The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a common endpoint in these trials, with a lower score indicating better cognitive function.
| Drug Class | Drug | Clinical Trial (Identifier) | Patient Population | Dosage | Primary Cognitive Outcome (ADAS-Cog Change from Baseline) | Result vs. Placebo |
| 5-HT6 Receptor Antagonist | Intepirdine | MINDSET (NCT02585934) | Mild-to-moderate Alzheimer's Disease | 35 mg/day | -0.36 | Not Statistically Significant |
| 5-HT6 Receptor Antagonist | Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT (NCT02006641, NCT02006654, NCT02036739) | Mild-to-moderate Alzheimer's Disease | 10, 30, 60 mg/day | No significant improvement | Not Statistically Significant |
| Acetylcholinesterase Inhibitor | Donepezil | Multiple Trials (Pooled Analysis) | Mild-to-moderate Alzheimer's Disease | 5-10 mg/day | Statistically significant improvement | Statistically Significant Improvement |
| NMDA Receptor Antagonist | Memantine | Multiple Trials (Pooled Analysis) | Moderate-to-severe Alzheimer's Disease | 20 mg/day | Statistically significant improvement in SIB scores | Statistically Significant Improvement |
| Wakefulness-Promoting Agent | Modafinil | Various Studies | Healthy Adults | 100-200 mg | Improved performance on specific cognitive tasks (e.g., attention, executive function) | Statistically Significant Improvement in specific domains |
Signaling Pathways and Mechanisms of Action
The theoretical basis for the pro-cognitive effects of 5-HT6 receptor antagonists lies in their ability to modulate key neurotransmitter systems.
By blocking the 5-HT6 receptor, these drugs are thought to disinhibit the release of acetylcholine and glutamate, two neurotransmitters crucial for learning and memory.
Experimental Protocols for Cognitive Assessment
The assessment of cognitive enhancers relies on a battery of standardized preclinical and clinical tests.
Preclinical Assessment:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Key measures include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Rodents are first familiarized with two identical objects. After a delay, one object is replaced with a novel one. The amount of time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
5-Choice Serial Reaction Time Task (5-CSRTT): This task assesses attention and impulsivity. An animal must respond to a brief light stimulus presented in one of five apertures to receive a reward. Measures include accuracy, reaction time, and premature responses.
Clinical Assessment:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool used in clinical trials to measure the severity of cognitive symptoms of Alzheimer's disease. It assesses memory, language, and praxis.
-
Mini-Mental State Examination (MMSE): A widely used test of cognitive function among the elderly; it includes tests of orientation, attention, memory, language, and visual-spatial skills.
-
Severe Impairment Battery (SIB): A cognitive scale designed for individuals with severe dementia who may be unable to complete standard tests like the ADAS-Cog.
Conclusion and Future Directions
The journey of 5-HT6 receptor antagonists from promising preclinical candidates to their performance in late-stage clinical trials serves as a critical case study in the complexities of drug development for cognitive disorders. While the mechanism of action of this compound and its counterparts is theoretically sound, the lack of clinical efficacy highlights the significant translational gap between animal models and human disease.
For researchers and drug developers, these findings underscore the need for more predictive preclinical models and a deeper understanding of the nuanced neurobiology of cognitive decline. Future research may need to explore alternative therapeutic targets or combination therapies to unlock meaningful cognitive benefits for patients. The continued investigation into the intricate signaling pathways governing cognition remains a paramount objective in the pursuit of effective treatments for neurodegenerative diseases.
References
Comparative analysis of the pharmacokinetic profiles of Cerlapirdine and Idalopirdine
A deep dive into the pharmacokinetic profiles of two selective 5-HT6 receptor antagonists reveals key differences in their absorption, distribution, metabolism, and excretion, alongside a shared mechanistic pathway. This analysis provides researchers, scientists, and drug development professionals with essential data for understanding the clinical potential and limitations of these compounds.
Cerlapirdine (also known as SAM-531) and Idalopirdine (also known as Lu AE58054) are selective antagonists of the serotonin 5-HT6 receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease and schizophrenia. While both compounds share a common mechanism of action, their journey through the human body—their pharmacokinetic profile—presents a study in contrasts, ultimately impacting their developmental trajectory.
Quantitative Pharmacokinetic Profiles
A thorough review of available data from preclinical and clinical studies allows for a comparative summary of the key pharmacokinetic parameters for this compound and Idalopirdine.
| Pharmacokinetic Parameter | This compound (SAM-531) | Idalopirdine (Lu AE58054) |
| Peak Plasma Concentration (Cmax) | Data not publicly available | Dose-dependent increase observed in clinical trials. |
| Time to Peak Plasma Concentration (Tmax) | Data not publicly available | Approximately 6 hours (range: 4–12 hours) following a single oral dose in healthy subjects[1]. |
| Area Under the Curve (AUC) | Data not publicly available | Dose-dependent increase observed in clinical trials. |
| Elimination Half-life (t1/2) | Data not publicly available | Ranged from 52.1 to 63.8 hours for single oral doses of 10–60 mg in healthy subjects[1]. |
| Metabolism | Data not publicly available | Primarily metabolized in the liver, with potential involvement of CYP3A4, CYP2D6, and CYP2B6 enzymes[1]. |
| Excretion | Data not publicly available | Mainly eliminated unchanged through feces[1]. |
Note: The development of this compound was discontinued after Phase II clinical trials, and as a result, extensive pharmacokinetic data is not publicly available.
Experimental Methodologies
The pharmacokinetic parameters for these compounds were determined through a series of preclinical and clinical studies, employing standard methodologies in the field of pharmacology.
Preclinical Pharmacokinetic Studies: Initial pharmacokinetic assessments for both this compound and Idalopirdine would have been conducted in animal models (e.g., rats, dogs). These studies typically involve administering the drug through various routes (oral, intravenous) and collecting blood, urine, and fecal samples at multiple time points. Analysis of these samples, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the determination of drug concentrations and the calculation of key pharmacokinetic parameters.
Human Pharmacokinetic Studies (Phase I Clinical Trials): For Idalopirdine, detailed pharmacokinetic data was obtained from Phase I clinical trials involving healthy human volunteers. A typical study design for this phase is a single ascending dose (SAD) study.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study is a common approach[2]. In such a study, different cohorts of healthy subjects receive escalating single oral doses of the investigational drug or a placebo.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24, 48, 72, 96, and 120 hours post-dose). Urine and fecal samples may also be collected over a specified period.
-
Bioanalysis: The concentration of the drug and its major metabolites in plasma, urine, and feces is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is a standard method used to calculate pharmacokinetic parameters from the concentration-time data. This involves:
-
Cmax and Tmax: Determined directly from the observed plasma concentration-time profiles.
-
AUC: Calculated using the trapezoidal rule.
-
Half-life (t1/2): Determined from the terminal elimination phase of the log-linear plasma concentration-time curve.
-
Clearance (CL/F) and Volume of Distribution (Vz/F): Calculated from the dose, AUC, and elimination rate constant.
-
The following diagram illustrates a general workflow for a single ascending dose pharmacokinetic study.
Mechanism of Action and Signaling Pathway
Both this compound and Idalopirdine are selective antagonists of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a stimulatory G-protein (Gs). The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT6 receptor activates this signaling cascade. As antagonists, this compound and Idalopirdine bind to the 5-HT6 receptor but do not activate it, thereby blocking the downstream effects of serotonin at this receptor.
The antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes. The proposed mechanism involves the modulation of GABAergic interneurons, leading to a disinhibition of acetylcholine and glutamate release in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex.
The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor and the point of intervention for antagonists like this compound and Idalopirdine.
References
Evaluating the Therapeutic Window of Cerlapirdine in the Context of CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For Central Nervous System (CNS) drugs, where the margin between efficacy and adverse effects can be narrow, a favorable therapeutic index is paramount. This guide provides a comparative evaluation of the therapeutic window of Cerlapirdine, a selective 5-HT6 receptor antagonist previously under development for cognitive disorders, against established CNS drugs. Due to the discontinuation of this compound's development, publicly available data on its formal therapeutic index is limited. Therefore, this comparison relies on available preclinical data to approximate and compare its therapeutic window with other relevant CNS therapies.
Understanding the Therapeutic Index
The therapeutic index is quantitatively defined as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50). A higher TI indicates a wider margin of safety. In preclinical studies, the lethal dose for 50% of the animal population (LD50) is often used as a measure of toxicity.
Therapeutic Index (TI) = TD50 / ED50
Comparative Preclinical Data
The following table summarizes available preclinical data for this compound and comparator CNS drugs, focusing on effective doses in cognitive models and observed toxic or adverse effect doses in rodents. This data provides an indirect comparison of their therapeutic windows.
| Drug | Target/Mechanism | Effective Dose (Efficacy) in Rodent Models | Toxic Dose / Adverse Effects in Rodent Models |
| This compound | 5-HT6 Receptor Antagonist | Data on specific effective doses in preclinical cognitive models is not readily available in the public domain. Development was discontinued after Phase II trials. | A good side effect profile was reported in a Phase II clinical trial, but specific preclinical toxicity data (e.g., TD50, LD50) is not publicly available. |
| Intepirdine | 5-HT6 Receptor Antagonist | Showed some preliminary efficacy in Phase II clinical trials for Alzheimer's disease. | Development was discontinued after Phase III trials failed to show a statistically significant improvement in cognition.[1][2] |
| Idalopirdine | 5-HT6 Receptor Antagonist | A Phase II trial suggested cognitive improvement in patients with moderate Alzheimer's disease when added to donepezil.[3] | Phase III trials failed to meet the primary efficacy endpoint.[4] Associated with a higher incidence of adverse events, including elevated liver enzymes, in clinical trials.[5] |
| Donepezil | Acetylcholinesterase Inhibitor | 3 mg/kg (oral) significantly prevented scopolamine-induced memory impairment in mice. | Co-administration with memantine (20 or 30 mg/kg) markedly potentiated neurotoxicity in rats. |
| Memantine | NMDA Receptor Antagonist | 0.1 mg/kg (intraperitoneal) reversed scopolamine-induced short-term memory deficits in rats. A 20 mg/kg (intraperitoneal) dose was neuroprotective in rats but also caused severe locomotor disturbances. | 5 and 10 mg/kg (intraperitoneal) doses disrupted memory in rats. The acute oral LD50 in rodents is approximately 500 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are protocols for key experiments cited in the evaluation of CNS drugs.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of a test compound on recognition memory.
Procedure:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period, which can range from a few minutes to 24 hours, to assess short-term or long-term memory, respectively.
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index in the drug-treated group compared to the control group indicates enhanced recognition memory.
Assessment of Acute Toxicity and Adverse CNS Effects
Safety pharmacology studies are conducted to identify potential undesirable effects of a substance on physiological functions.
Objective: To determine the acute toxicity and potential adverse CNS effects of a test compound.
Procedure (based on ICH S7A guidelines):
-
Dose Administration: The test compound is administered to rodents (typically rats or mice) at various dose levels, including and exceeding the anticipated therapeutic range.
-
Functional Observational Battery (FOB) / Irwin Test: A series of observations and measurements are taken to assess changes in:
-
Behavior: Alertness, activity level, gait, posture, and any abnormal behaviors (e.g., convulsions, tremors).
-
Autonomic Function: Salivation, lacrimation, pupil size.
-
Neuromuscular Function: Grip strength, motor coordination (e.g., rotarod test).
-
Physiological Parameters: Body temperature, respiratory rate.
-
-
LD50 Determination: In acute toxicity studies, the dose that is lethal to 50% of the animals is determined.
Data Analysis: Dose-response curves are generated for observed effects to determine the dose at which specific adverse events occur. The "no-observed-adverse-effect level" (NOAEL) and the maximally tolerated dose (MTD) are key parameters determined from these studies.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding.
Caption: Experimental workflow for determining the therapeutic index.
Caption: Simplified 5-HT6 receptor signaling pathway.
Conclusion
While a definitive therapeutic index for this compound cannot be provided due to the discontinuation of its clinical development, the available preclinical data for other 5-HT6 receptor antagonists and comparator CNS drugs highlight the critical importance of establishing a wide therapeutic window. The failure of several 5-HT6 antagonists in late-stage clinical trials, despite promising early results, underscores the challenges in translating preclinical efficacy to clinical benefit, particularly in complex neurodegenerative diseases like Alzheimer's. For approved drugs like Memantine, preclinical studies reveal that doses effective for neuroprotection can also induce significant adverse effects, emphasizing the narrow therapeutic window that clinicians must navigate. Future drug development in the CNS space will continue to rely on rigorous preclinical evaluation of both efficacy and safety to identify candidates with the most favorable therapeutic index for successful clinical translation.
References
- 1. Intepirdine - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of idalopirdine for Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cognitive Enhancement: A Comparative Guide to the Synergistic Potential of Cerlapirdine with Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive decline in neurodegenerative disorders like Alzheimer's disease remains a paramount challenge in neuroscience. While acetylcholinesterase inhibitors (AChEIs) have been a cornerstone of symptomatic treatment, their efficacy is often modest. This has spurred the investigation of combination therapies targeting multiple neurotransmitter systems. This guide provides a comparative analysis of the synergistic potential of Cerlapirdine, a selective 5-HT6 receptor antagonist, with currently approved acetylcholinesterase inhibitors.
It is important to note that the clinical development of this compound (also known as SAM-531, WAY-262,531, PF-05212365) was discontinued in 2011.[1] However, the wealth of preclinical and clinical data on other selective 5-HT6 receptor antagonists, such as Idalopirdine, offers valuable insights into the potential synergistic mechanisms that could be harnessed by this class of compounds. This guide will leverage data from studies on Idalopirdine to illustrate the potential for synergistic effects when a 5-HT6 receptor antagonist is combined with an AChEI.
Mechanism of Action: A Two-Pronged Approach to Enhancing Cognition
The rationale for combining a 5-HT6 receptor antagonist like this compound with an AChEI lies in their distinct yet complementary mechanisms of action, both of which ultimately aim to enhance cholinergic and glutamatergic neurotransmission, crucial for learning and memory.
Acetylcholinesterase Inhibitors (AChEIs): AChEIs, such as donepezil, rivastigmine, and galantamine, work by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[2][3][4] By blocking this enzyme, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.[2]
This compound and other 5-HT6 Receptor Antagonists: this compound is a selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition, such as the cortex and hippocampus. Blockade of 5-HT6 receptors has been shown to modulate the release of several neurotransmitters, including acetylcholine and glutamate. By antagonizing these receptors, drugs like this compound can indirectly increase cholinergic and glutamatergic tone, which is thought to contribute to their pro-cognitive effects.
The synergistic potential arises from the fact that these two classes of drugs enhance cholinergic signaling through different mechanisms. AChEIs directly prevent the breakdown of acetylcholine, while 5-HT6 receptor antagonists promote its release.
Preclinical Evidence of Synergy: The Case of Idalopirdine and Donepezil
A key preclinical study investigated the combined effects of the 5-HT6 receptor antagonist Idalopirdine and the AChEI donepezil on brain activity in awake rats using BOLD (Blood Oxygen Level Dependent) functional magnetic resonance imaging (fMRI). The findings of this study provide strong evidence for a synergistic interaction.
Quantitative Data on Brain Activation
The following table summarizes the number of activated brain regions observed with each treatment, demonstrating a robust synergistic effect when Idalopirdine and donepezil were co-administered.
| Treatment Group | Dose | Number of Activated Brain Regions (Peak Response) |
| Vehicle | - | 0 |
| Idalopirdine | 2 mg/kg, i.v. | 8 |
| Donepezil | 0.3 mg/kg, i.v. | 19 |
| Idalopirdine + Donepezil | 2 mg/kg + 0.3 mg/kg, i.v. | 36 |
Data sourced from a preclinical fMRI study in awake rats.
The combination of Idalopirdine and donepezil resulted in the activation of a significantly greater number of brain regions than the sum of the activations from either drug alone, indicating a synergistic, rather than merely additive, effect. The activated regions spanned several critical neural networks, including the extended-amygdala, striato-pallidal, and septo-hippocampal systems, as well as the cholinergic system itself.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Review of Phase II Clinical Trial Data for 5-HT6 Receptor Antagonists in Alzheimer's Disease
A detailed examination of the Phase II clinical trial data for Cerlapirdine and mechanistically similar compounds reveals a landscape of initial promise followed by significant challenges in the quest for effective cognitive enhancement in Alzheimer's disease. This review synthesizes the available efficacy and safety data, outlines the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways.
The serotonin 6 (5-HT6) receptor has been a compelling target for the symptomatic treatment of cognitive deficits in Alzheimer's disease. Its exclusive expression in the central nervous system, particularly in brain regions critical for learning and memory, has led to the development of numerous antagonists. This compound (also known as SAM-531, WAY-262531, PF-05212365), developed by Wyeth and later Pfizer, was one such promising candidate. While its Phase II clinical trial (NCT00895895) reportedly showed a "trend toward efficacy" and a "good side effect profile," leading to the discontinuation of its development around 2011, specific quantitative data from this study have not been made publicly available. [cite: ] This review, therefore, focuses on a comparative analysis of this compound's publicly available qualitative outcomes alongside the more detailed quantitative data from Phase II trials of two other notable 5-HT6 receptor antagonists: Idalopirdine and Intepirdine.
Efficacy and Safety Data: A Tabular Comparison
To facilitate a clear comparison of the clinical performance of these compounds, the following tables summarize the key efficacy and safety findings from their respective Phase II trials. It is important to note that direct statistical comparisons between these trials are not feasible due to differences in study populations, specific protocols, and baseline characteristics.
Table 1: Comparison of Efficacy in Phase II Clinical Trials of 5-HT6 Receptor Antagonists
| Compound | Trial Identifier | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| This compound | NCT00895895 | Not publicly disclosed | Showed a "trend toward efficacy" in cognitive disorders associated with Alzheimer's disease. [cite: ] |
| Idalopirdine | NCT01019421 | Change from baseline in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Statistically significant improvement in ADAS-Cog score compared to placebo at 24 weeks. |
| Intepirdine (SB-742457) | Multiple Phase II studies | ADAS-Cog, Clinical Global Impression of Change (CGI-C) | Inconsistent results as monotherapy. As an adjunct to donepezil, showed statistically significant improvement on ADAS-Cog and activities of daily living. |
Table 2: Comparison of Safety and Tolerability in Phase II Clinical Trials of 5-HT6 Receptor Antagonists
| Compound | Trial Identifier | Common Adverse Events | Serious Adverse Events |
| This compound | NCT00895895 | Not publicly disclosed in detail, but described as having a "good side effect profile". | Not publicly disclosed in detail. |
| Idalopirdine | NCT01019421 | Dizziness, headache, diarrhea. | Similar incidence to placebo. |
| Intepirdine (SB-742457) | Multiple Phase II studies | Generally well-tolerated. Nausea, vomiting, and headache were among the reported adverse events. | Low incidence, comparable to placebo. |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting their outcomes.
This compound (NCT00895895) - Experimental Protocol (Limited Public Information)
The Phase II trial for this compound was a randomized, double-blind, placebo-controlled study. While the full protocol is not publicly available, it is understood that the trial assessed the efficacy and safety of this compound in subjects with mild to moderate Alzheimer's disease. Key aspects of similar Alzheimer's disease trials of that era typically included:
-
Inclusion Criteria: Patients aged 50-90 years with a diagnosis of probable Alzheimer's disease, a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 12-26), and a stable caregiver.
-
Exclusion Criteria: Presence of other neurological or psychiatric conditions that could interfere with cognitive assessment, and use of prohibited medications.
-
Intervention: Oral administration of this compound at one or more dose levels, or a matching placebo.
-
Outcome Measures: The primary outcome was likely a measure of cognitive function, such as the ADAS-Cog. Secondary outcomes would have included assessments of global clinical impression, activities of daily living, and safety and tolerability.
-
Duration: Typically 12 to 24 weeks of treatment.
Idalopirdine (NCT01019421) - Experimental Protocol
This Phase II, randomized, double-blind, placebo-controlled, parallel-group study evaluated the efficacy and safety of Idalopirdine as an adjunctive therapy in patients with moderate Alzheimer's disease already receiving stable treatment with donepezil.
-
Inclusion Criteria: Patients aged ≥50 years with a diagnosis of probable Alzheimer's disease (according to NINCDS-ADRDA criteria), an MMSE score of 12-22, and on a stable dose of donepezil for at least 3 months.
-
Exclusion Criteria: Clinically significant and unstable medical conditions, and use of other medications for dementia.
-
Intervention: Patients were randomized to receive either Idalopirdine (60 mg/day) or placebo, in addition to their ongoing donepezil treatment.
-
Primary Efficacy Endpoint: Change from baseline in the 11-item ADAS-Cog score at week 24.
-
Secondary Efficacy Endpoints: Included the Clinical Global Impression of Change (CGI-C), the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, and the Neuropsychiatric Inventory (NPI).
-
Safety Assessments: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and laboratory tests.
Intepirdine (SB-742457) - Experimental Protocol (General Outline from Multiple Studies)
Intepirdine was evaluated in several Phase II studies, both as a monotherapy and as an adjunctive treatment. The protocols for these studies shared common elements:
-
Inclusion Criteria: Patients with a diagnosis of mild to moderate Alzheimer's disease, with MMSE scores typically in the range of 12-26. For adjunctive therapy studies, patients were on a stable dose of an acetylcholinesterase inhibitor (e.g., donepezil).
-
Exclusion Criteria: Similar to other Alzheimer's disease trials, excluding patients with other significant neurological or psychiatric disorders.
-
Intervention: Oral administration of Intepirdine at various doses (e.g., 5 mg, 15 mg, 35 mg daily) or placebo.
-
Primary Efficacy Endpoints: Primarily focused on the change from baseline in ADAS-Cog scores.
-
Secondary Efficacy Endpoints: Often included the CGI-C, ADCS-ADL, and other measures of cognitive function and daily living.
-
Safety Assessments: Comprehensive monitoring of adverse events, laboratory parameters, and vital signs.
Signaling Pathways and Experimental Workflows
The therapeutic rationale for 5-HT6 receptor antagonists in Alzheimer's disease is based on their ability to modulate multiple neurotransmitter systems implicated in cognitive function.
5-HT6 Receptor Antagonist Signaling Pathway
Blockade of the 5-HT6 receptor is believed to enhance cognitive function primarily through the modulation of cholinergic and glutamatergic neurotransmission. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action for 5-HT6 receptor antagonists in enhancing cognition.
Experimental Workflow for a Typical Phase II Alzheimer's Disease Clinical Trial
The logical flow of a Phase II clinical trial for a cognitive-enhancing drug in Alzheimer's disease follows a structured sequence of events.
Caption: A simplified workflow of a typical Phase II randomized controlled trial for an Alzheimer's disease therapeutic.
Conclusion
The exploration of 5-HT6 receptor antagonists as a therapeutic strategy for Alzheimer's disease has been a journey of qualified successes in early-phase trials, which unfortunately have not translated into definitive efficacy in later-stage, larger studies. While the detailed quantitative data from the Phase II trial of this compound remain elusive, the available information, when contextualized with the more transparent data from Idalopirdine and Intepirdine trials, underscores a common theme: the challenge of demonstrating robust and consistent cognitive improvement in a complex neurodegenerative disease. The initial promise of this class of compounds, supported by a strong neurobiological rationale, has paved the way for further research into the intricate serotonergic modulation of cognition, even as the specific candidates reviewed here have faced developmental setbacks. Future research in this area will undoubtedly build upon the lessons learned from the clinical trials of this compound and its counterparts.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cerlapirdine
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Cerlapirdine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a novel serotonin 6 (5-HT6) receptor antagonist, the handling and disposal of this compound require a meticulous approach to minimize health risks and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
Given that a specific Safety Data Sheet (SDS) for this compound, an investigational drug developed by Wyeth/Pfizer, is not publicly available, disposal procedures should adhere to the stringent guidelines for investigational new drugs and general pharmaceutical waste. The primary objective is to ensure the complete destruction of the active pharmaceutical ingredient (API) to prevent its release into the environment.
Key Disposal Considerations:
-
Hazard Classification: In the absence of a specific SDS, this compound should be handled as a potentially hazardous substance.
-
Environmental Protection: Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water systems and harm to aquatic life.
-
Regulatory Compliance: Disposal must comply with federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), as well as state and local rules.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes general parameters relevant to the disposal of investigational pharmaceutical compounds.
| Data Point | Value/Information | Significance for Disposal |
| Chemical Class | Serotonin 6 (5-HT6) Receptor Antagonist | The pharmacological activity necessitates complete destruction to prevent unforeseen environmental or biological effects. |
| Recommended Disposal Method | Incineration | High-temperature incineration is the most effective method for destroying the active pharmaceutical ingredient, ensuring it does not enter the ecosystem.[1] |
| Container Requirements | Labeled, sealed, and leak-proof containers | Prevents accidental exposure and spillage during storage and transport. Containers should be clearly marked as "Hazardous Waste." |
| Regulatory Oversight | EPA (Resource Conservation and Recovery Act), DEA (if classified as a controlled substance), and state environmental protection agencies.[1] | Adherence to these regulations is mandatory for legal and safe disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of this compound in a laboratory or research setting.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including:
- Safety glasses or goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
2. Segregation and Containment:
-
Do not mix this compound waste with regular laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Place all materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, into a designated, clearly labeled hazardous waste container.
-
The container must be robust, leak-proof, and have a secure lid.
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste ."
-
Include the chemical name: "This compound ."
-
Note the potential hazards (e.g., "Potentially Toxic," "Pharmaceutical Waste").
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor.
-
Incineration at a permitted facility is the required method of destruction for investigational drugs to ensure complete breakdown of the active compound.[1][2]
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste and disposed of through the same licensed contractor.
-
Do not rinse the containers and pour the rinsate down the drain. If institutional procedures require rinsing, the rinsate must be collected and treated as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment, while maintaining compliance with all relevant regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
